3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPIEOTDBYZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497951 | |
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67571-90-8 | |
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug development, with a focus on providing actionable data and methodologies.
Core Chemical Properties
This compound is a bicyclic diamine with a benzyl group attached to the nitrogen at the 3-position. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂ | [1][2] |
| Molecular Weight | 202.301 g/mol | [1] |
| CAS Number | 67571-90-8 | [3][4][5] |
| Physical Form | Liquid | |
| Boiling Point | Dihydrochloride salt: 373.5°C at 760 mmHg | N/A |
| Melting Point | Not available for the free base. tert-Butyl this compound-8-carboxylate derivative: 58-60°C | N/A |
| Density | Not available | N/A |
| pKa | Not available | N/A |
| Solubility | Soluble in organic solvents. | N/A |
Spectroscopic Data
¹H NMR (CDCl₃) of 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione:
-
δ 1.65-1.97 (m, 4H)
-
δ 2.2 (d, 2H, J = 12 Hz)
-
δ 3.42 (m, 2H)
-
δ 3.46 (s, 4H)
-
δ 6.45 (d, 2H, J = 9.2 Hz)
-
δ 7.18-7.38 (m, 10H)
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes, often involving the initial synthesis of the 3,8-diazabicyclo[3.2.1]octane core followed by benzylation. A general synthetic approach is outlined below, based on reported methodologies for related structures.
Experimental Protocol: Synthesis of 3,8-diazabicyclo[3.2.1]octane intermediate
A common route to the core bicyclic structure involves the cyclization of a suitably substituted pyrrolidine derivative. One reported method involves the reduction of a dione precursor.
Step 1: Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione The synthesis of the dione precursor can be accomplished from 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride through a hydrogenation reaction to remove one of the benzyl groups.
Step 2: Reduction to this compound The resulting 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione is then reduced to the target compound. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an appropriate solvent like tetrahydrofuran (THF) can be employed for this transformation.
Experimental Protocol: Benzylation of 3,8-diazabicyclo[3.2.1]octane
For the direct benzylation of the parent 3,8-diazabicyclo[3.2.1]octane, the following general procedure can be applied.
Materials:
-
3,8-diazabicyclo[3.2.1]octane
-
Benzyl bromide or benzyl chloride
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
An appropriate solvent (e.g., acetonitrile or dimethylformamide)
Procedure:
-
Dissolve 3,8-diazabicyclo[3.2.1]octane in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a stoichiometric equivalent of benzyl bromide or benzyl chloride to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant biological activity, particularly as inhibitors of oncogenic proteins and as modulators of nicotinic acetylcholine receptors.
KRAS-G12D Inhibition
Certain derivatives incorporating the 3,8-diazabicyclo[3.2.1]octane scaffold have been identified as potent and selective inhibitors of the KRAS-G12D mutant protein, a key driver in several cancers, including pancreatic, colorectal, and lung cancers.[6] The perpetual activation of the mutated KRAS protein leads to uncontrolled cell proliferation.[6] These inhibitors function by binding to the altered KRAS protein, thereby blocking its activity and interrupting downstream signaling pathways that promote cancer cell growth.[6]
The proposed mechanism of action involves the formation of critical hydrogen bonds between the protonated 3,8-diazabicyclo[3.2.1]octane moiety of the inhibitor and the amino acid residues Asp12 and Gly60 of the KRAS-G12D protein. This interaction inhibits the binding of downstream effector proteins, such as RAF, and subsequently suppresses the activation of the MAPK/ERK and PI3K/AKT signaling pathways, leading to an anti-proliferative effect.
Caption: KRAS-G12D signaling pathway and its inhibition.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Derivatives of 3,8-diazabicyclo[3.2.1]octane have also been investigated as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. These receptors are ligand-gated ion channels that play a crucial role in various neurological processes.[7] Activation of α4β2 nAChRs leads to an influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuron and can trigger the release of various neurotransmitters, including dopamine and serotonin.[8] This modulation of neurotransmitter release is central to the therapeutic effects of nAChR agonists.[8]
The interaction of 3,8-diazabicyclo[3.2.1]octane derivatives with the α4β2 nAChR can lead to the modulation of downstream signaling cascades, which are implicated in pain perception, cognition, and addiction.
Caption: α4β2 nAChR activation and downstream signaling.
Safety Information
The following safety information is based on the GHS classification for this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).
This document is intended for informational purposes for qualified professionals and does not constitute a recommendation for any specific use. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. This compound | Molport-018-616-974 | Novel [molport.com]
- 2. PubChemLite - this compound (C13H18N2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 67571-90-8 [chemicalbook.com]
- 4. KRASAVA—An Expert System for Virtual Screening of KRAS G12D Inhibitors [mdpi.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 8. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
In-Depth Technical Guide: Physicochemical Characteristics and Biological Activities of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-3,8-diazabicyclo[3.2.1]octane is a rigid bicyclic diamine that has garnered significant interest in medicinal chemistry. Its constrained conformational flexibility makes it an attractive scaffold for the design of therapeutic agents with high specificity and affinity for various biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key biological activities of this compound, with a focus on its roles as an antiproliferative agent and an HIV-1 entry inhibitor.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for the parent compound, this compound, are not extensively available in the public domain, data for closely related derivatives provide valuable insights.
| Property | Value | Compound | Source |
| Molecular Formula | C₁₃H₁₈N₂ | This compound | - |
| Molecular Weight | 202.30 g/mol | This compound | - |
| Melting Point | 58-60 °C | tert-Butyl this compound-8-carboxylate | [1] |
| Boiling Point | Not available | - | - |
| pKa (predicted) | 9.53 ± 0.20 | 8-Boc-3,8-diaza-bicyclo[3.2.1]octane | - |
| LogP (computed) | 1.6 | Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | [2] |
| Aqueous Solubility | Data not available for the parent compound. Hydrochloride salts of similar bicyclic amines exhibit improved aqueous solubility.[3] | - | [3][4] |
Experimental Protocols
Synthesis of this compound
One common synthetic route to this compound proceeds from 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.[5][6]
Step 1: Reduction of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
-
Reagents: 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
A solution of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
The reaction mixture is then refluxed for several hours.
-
After cooling to room temperature, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane.
-
Step 2: Reductive Debenzylation
-
Reagents: 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane, Palladium on carbon (Pd/C), hydrogen gas, ethanol.
-
Procedure:
-
3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane is dissolved in ethanol.
-
10% Pd/C catalyst is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at room temperature and elevated pressure for several hours.
-
The catalyst is removed by filtration through celite.
-
The filtrate is concentrated under reduced pressure to afford this compound.
-
Determination of Physicochemical Properties
pKa Determination by Potentiometric Titration [7][8][9][10][11]
-
Principle: The pKa of an amine can be determined by titrating a solution of the compound with a standardized acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.
-
Procedure:
-
A precise amount of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).
-
The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa value is determined from the inflection point of the curve.
-
LogP Determination by Shake-Flask Method [12][13][14][15][16]
-
Principle: The partition coefficient (LogP) is determined by measuring the equilibrium distribution of the compound between two immiscible phases, typically n-octanol and water.
-
Procedure:
-
n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.
-
A known amount of this compound is dissolved in one of the phases.
-
The two phases are mixed in a flask and shaken for a sufficient time to allow for equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Aqueous Solubility Determination [17][18][19][20][21]
-
Principle: The solubility is determined by adding an excess amount of the compound to water and measuring the concentration of the dissolved substance in the saturated solution.
-
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of water.
-
The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear aqueous solution is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Biological Activities and Signaling Pathways
Antiproliferative Activity
Derivatives of 3,8-diazabicyclo[3.2.1]octane have demonstrated significant antiproliferative activity against various cancer cell lines. One of the key mechanisms identified is the induction of cell cycle arrest.[5]
p53-Independent p21/Waf1-Mediated Cell Cycle Arrest
In certain cancer cell lines, such as MCF-7, treatment with 3,8-diazabicyclo[3.2.1]octane derivatives has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle. This is accompanied by a time-dependent increase in the expression of the cyclin-dependent kinase inhibitor p21/Waf1.[5] The induction of p21 can occur through both p53-dependent and p53-independent pathways.[22][23][24][25][26] In cancer cells with mutated or non-functional p53, the p53-independent pathway is particularly relevant.
HIV-1 Entry Inhibition
The 3,8-diazabicyclo[3.2.1]octane scaffold has been utilized in the development of analogues of Maraviroc, a CCR5 antagonist that functions as an HIV-1 entry inhibitor.[27]
CCR5-Mediated HIV-1 Entry and Inhibition
HIV-1 entry into host T-cells is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic HIV-1 strains is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[28][29][30][31][32]
CCR5 antagonists, such as those incorporating the 3,8-diazabicyclo[3.2.1]octane moiety, are allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor, inducing a conformational change that prevents its interaction with gp120, thereby blocking viral entry.
Conclusion
This compound represents a valuable scaffold in drug discovery, offering a rigid framework for the development of targeted therapies. Its derivatives have shown promise as both antiproliferative agents, acting through the p21/Waf1 cell cycle pathway, and as HIV-1 entry inhibitors by antagonizing the CCR5 co-receptor. Further research to fully characterize the physicochemical properties of the parent compound and to explore the full therapeutic potential of its derivatives is warranted. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | C14H18N2O2 | CID 105506520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3,8-Diazabicyclo[3.2.1]octane hydrochloride (EVT-15192934) [evitachem.com]
- 4. chemscene.com [chemscene.com]
- 5. iris.unibas.it [iris.unibas.it]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. www1.udel.edu [www1.udel.edu]
- 21. chem.ws [chem.ws]
- 22. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. p53-independent elevation of p21 expression by PMA results from PKC-mediated mRNA stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oncotarget.com [oncotarget.com]
- 27. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 28. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 29. CCR5 antagonism in HIV infection: current concepts and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
Spectroscopic and Synthetic Insights into 3-Benzyl-3,8-diazabicyclo[3.2.1]octane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic and synthetic aspects of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public spectroscopic data for the parent compound, this document presents data for closely related derivatives to offer valuable comparative insights. The methodologies for the synthesis and characterization of these analogs are also detailed to support further research and development efforts.
Spectroscopic Data of this compound Derivatives
Table 1: ¹H NMR Spectroscopic Data for Derivatives of this compound
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione | CDCl₃ | 7.18-7.38 (m, 10H), 6.45 (d, J = 9.2 Hz, 2H), 3.46 (s, 4H), 3.42 (m, 2H), 2.2 (d, J = 12 Hz, 2H), 1.65-1.97 (m, 4H)[1] |
| Methyl this compound-8-carboxylate | CDCl₃ | Spectroscopic data was acquired using a 300 MHz instrument, though specific shifts are not fully detailed in the available literature.[2] |
Note: The provided data for the 2,4-dione derivative offers insights into the chemical shifts of the benzyl and bicyclic protons, which can be used as a foundational reference for the analysis of the parent compound.
At present, detailed ¹³C NMR data for this compound or its close derivatives are not extensively reported in publicly accessible literature. Researchers undertaking the synthesis of this compound are encouraged to perform comprehensive 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) for complete structural elucidation.
Experimental Protocols
The synthesis of the 3,8-diazabicyclo[3.2.1]octane core and its N-benzylated derivatives typically involves multi-step sequences. Below are generalized experimental protocols based on reported syntheses of related compounds.
General Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Scaffold
The synthesis of the core bicyclic amine can be accomplished from 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.[1]
-
Hydrogenation: A solution of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione in absolute ethanol is hydrogenated in the presence of 10% palladium on charcoal in a Parr apparatus at room temperature under 3 atm of hydrogen for 3 hours.[1]
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting hydrochloride salt is dissolved in a 10% sodium carbonate solution and extracted with diethyl ether.[1]
-
Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the free base.[1]
Synthesis of Methyl this compound-8-carboxylate
This protocol describes the derivatization of the diazabicyclo[3.2.1]octane core.[2]
-
Reaction Setup: To a cooled solution of the appropriate diazabicyclo derivative and triethylamine in diethyl ether, methyl chloroformate is added slowly.[2]
-
Reaction: The mixture is stirred overnight at room temperature.[2]
-
Work-up: The reaction mixture is washed with a 5% sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.[2]
Experimental Workflows
The synthesis of this compound and its derivatives can be visualized as a multi-step process, often starting from a protected diamine precursor.
References
Mass Spectrometry of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane, a key building block in medicinal chemistry and drug development. Due to the limited availability of direct mass spectral data for this specific compound in published literature, this guide combines general mass spectrometry principles, data from closely related analogs, and predicted fragmentation pathways to offer a comprehensive analytical framework.
Compound Profile
This compound is a bicyclic diamine with a benzyl substituent. Its structural characteristics are fundamental to understanding its behavior in a mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂ | [1][2][3] |
| Molecular Weight | 202.30 g/mol | [1][2][3] |
| Monoisotopic Mass | 202.1470 Da | [4] |
| CAS Number | 67571-90-8 | [1][5] |
Experimental Protocols for Mass Spectrometry Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of this compound, offering separation from impurities and degradation products prior to mass analysis.
Instrumentation and Conditions (Adapted from related compounds):
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| LC Column | C18 Reverse-Phase (e.g., 150 mm x 3 mm, 3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with a low percentage of B, gradually increase to elute the compound. A typical gradient might run from 5% to 95% B over 15-20 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Collision Gas | Argon or Nitrogen for MS/MS experiments |
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound.
Predicted Mass Spectral Data and Fragmentation Analysis
The fragmentation of this compound in mass spectrometry is predicted to be driven by the presence of the benzyl group and the bicyclic amine core. The nitrogen atoms are the most likely sites of ionization.
Predicted Key Ions
The following table summarizes the predicted key ions for this compound under positive ion ESI or EI conditions.
| m/z (mass/charge) | Ion Formula | Description |
| 203.15 | [C₁₃H₁₉N₂]⁺ | Protonated Molecule [M+H]⁺ : The parent ion observed in ESI. |
| 202.15 | [C₁₃H₁₈N₂]⁺• | Molecular Ion [M]⁺• : The parent ion observed in EI. |
| 111.11 | [C₆H₁₁N₂]⁺ | Loss of the benzyl radical ([M-C₇H₇]⁺) via benzylic cleavage. |
| 91.05 | [C₇H₇]⁺ | Tropylium Ion : A very common and stable fragment from benzyl-containing compounds. This is often the base peak. |
Predicted Fragmentation Pathway
The fragmentation of the molecular ion ([M]⁺•) or the protonated molecule ([M+H]⁺) is expected to follow characteristic pathways for benzylamines and cyclic amines. The primary cleavage is the C-N bond connecting the benzyl group to the diazabicyclo[3.2.1]octane core, due to the stability of the resulting tropylium ion.
Alpha-cleavage (cleavage of a C-C bond adjacent to a nitrogen atom) within the bicyclic ring system is also a probable fragmentation route.[6][7] This can lead to ring-opening and the formation of various smaller fragment ions.
Predicted Fragmentation of this compound
Caption: Predicted major fragmentation pathways for protonated this compound.
Data Interpretation and Structural Elucidation
When analyzing an unknown sample suspected to be this compound, the following steps should be taken:
-
Confirm the Molecular Ion : In ESI-MS, look for a prominent ion at m/z 203.15.[4] In high-resolution mass spectrometry (HRMS), this will allow for confirmation of the elemental composition.
-
Identify the Base Peak : The presence of a strong signal at m/z 91 is a key indicator of the benzyl moiety.
-
Analyze for Key Losses : A neutral loss of 91 Da (corresponding to the benzyl group) from the molecular ion to yield an ion at m/z 111 is strong evidence for the proposed structure.
-
Examine Minor Fragments : Smaller fragments can provide further confirmation of the bicyclic core structure, although these pathways are more complex.
Conclusion
The mass spectrometric analysis of this compound relies on established principles of amine and benzyl-containing compound fragmentation. While direct experimental spectra are scarce, a combination of LC-MS with ESI and tandem mass spectrometry provides a powerful platform for its identification and characterization. The predicted fragmentation is dominated by the formation of the highly stable tropylium ion (m/z 91), which serves as a reliable diagnostic marker for this class of compounds. The protocols and predicted data within this guide offer a solid foundation for researchers engaged in the analysis of this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. GCMS Section 6.15 [people.whitman.edu]
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on the characteristic infrared absorption frequencies of its constituent functional groups. This guide also outlines a standard experimental protocol for obtaining an FTIR spectrum of this and similar bicyclic amine compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, aiding in the characterization and quality control of this compound and its derivatives.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a unique "molecular fingerprint." In the context of drug development and synthesis, IR spectroscopy is an indispensable tool for confirming the identity and purity of a synthesized compound.
This compound is a bicyclic diamine that serves as a crucial building block in the synthesis of various biologically active molecules. Its structure comprises a rigid diazabicyclo[3.2.1]octane core, a secondary amine, a tertiary amine, and a benzyl group. Each of these components will give rise to characteristic absorption bands in the infrared spectrum. This guide will deconstruct the expected IR spectrum of this molecule, providing a detailed interpretation of the key vibrational modes.
Predicted Infrared Spectral Data
The following table summarizes the predicted infrared absorption bands for this compound. These predictions are based on the known absorption ranges for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3350 - 3310 | Weak - Medium | N-H Stretch | Secondary Amine |
| ~3080 - 3010 | Medium | C-H Stretch | Aromatic (Benzyl) |
| ~2950 - 2850 | Strong | C-H Stretch | Aliphatic (Bicyclic Core) |
| ~1600, ~1495, ~1450 | Medium - Weak | C=C Stretch | Aromatic Ring (Benzyl) |
| ~1470 - 1440 | Medium | CH₂ Scissoring | Aliphatic (Bicyclic Core) |
| ~1335 - 1250 | Medium | C-N Stretch | Aromatic Amine (Benzyl-N) |
| ~1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |
| ~910 - 665 | Broad, Strong | N-H Wag | Secondary Amine |
| ~750 - 700 and ~700 - 690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene |
Interpretation of Key Spectral Features
The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structure:
-
N-H Stretching: A weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine within the bicyclic core.[1][2] The tertiary amine, having no N-H bond, will not exhibit a band in this region.[1][2]
-
C-H Stretching: The spectrum will be dominated by strong C-H stretching absorptions from the aliphatic bicyclic core in the 2950-2850 cm⁻¹ region. Additionally, medium intensity bands for the aromatic C-H stretches of the benzyl group are anticipated between 3080 cm⁻¹ and 3010 cm⁻¹.
-
Aromatic C=C Stretching: The presence of the benzene ring will be confirmed by a series of medium to weak absorptions in the 1600-1450 cm⁻¹ range.
-
C-N Stretching: The stretching vibrations of the C-N bonds are expected to appear in the fingerprint region. The C-N stretch associated with the benzylic amine will likely be found between 1335-1250 cm⁻¹, while the aliphatic C-N stretches of the bicyclic system will absorb in the 1250-1020 cm⁻¹ range.[1]
-
N-H Bending (Wagging): A characteristic broad and strong absorption due to the out-of-plane N-H wagging of the secondary amine is expected in the 910-665 cm⁻¹ region.[1]
-
Aromatic C-H Bending: The monosubstituted benzene ring of the benzyl group will give rise to two strong bands in the 750-700 cm⁻¹ and 700-690 cm⁻¹ regions due to out-of-plane C-H bending.
Experimental Protocol for FTIR Analysis
The following is a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is typically a solid at room temperature.
4.1. Instrumentation
-
A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or similar, is required.[3]
-
The instrument should be equipped with a suitable sampling accessory, such as a diamond Attenuated Total Reflectance (ATR) accessory or a pellet press for KBr sample preparation.[3]
4.2. Sample Preparation
4.2.1. Attenuated Total Reflectance (ATR) Method (Preferred)
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol or ethanol and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the diamond crystal.
-
Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
4.2.2. Potassium Bromide (KBr) Pellet Method
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.
-
Transfer the finely ground mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the sample spectrum.
4.3. Data Acquisition
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: A Happ-Genzel apodization function is commonly used.
4.4. Data Processing
-
The recorded sample spectrum should be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If using the ATR method, an ATR correction may be applied to the data, although uncorrected spectra are also commonly reported.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of this compound.
Caption: Experimental workflow for IR spectroscopy.
Key Functional Groups and Their Expected IR Regions
This diagram illustrates the key functional groups within this compound and their corresponding expected regions in the infrared spectrum.
Caption: Key functional groups and IR regions.
Conclusion
References
Dawn of a Scaffold: The Initial Synthesis and Discovery of 3,8-Diazabicyclo[3.2.1]octane
A cornerstone in medicinal chemistry, the 3,8-diazabicyclo[3.2.1]octane scaffold, emerged from the pioneering work of G. Cignarella and his team in the early 1960s. This rigid bicyclic diamine structure, conceived as a constrained analog of piperazine, quickly demonstrated its value as a pharmacophore, paving the way for the development of a diverse range of biologically active compounds. This technical guide delves into the initial discovery and seminal synthetic routes leading to this influential molecular framework, providing a detailed look at the experimental protocols and foundational data.
The initial impetus for the creation of the 3,8-diazabicyclo[3.2.1]octane core was the exploration of bicyclic homologs of piperazine for pharmacological applications. Researchers sought to introduce conformational rigidity into the flexible piperazine ring system to enhance receptor binding and selectivity. This led to the innovative design and synthesis of the 3,8-diazabicyclo[3.2.1]octane skeleton, a novel ring system at the time.
The Cignarella Synthesis: A Landmark Achievement
The first reported synthesis of the 3,8-diazabicyclo[3.2.1]octane scaffold was a multi-step process commencing from the then-unknown pyrrolidine-2,5-dicarboxylic acid. The key strategic steps involved the formation of a bicyclic dione intermediate, which was subsequently reduced to yield the saturated bicyclic diamine. This foundational work laid the groundwork for future, more refined synthetic approaches.
Experimental Protocols: The Original Cignarella Route
The following protocols are based on the seminal publications from Cignarella's group and represent the initial successful synthesis of the 3,8-diazabicyclo[3.2.1]octane core and its derivatives.
1. Synthesis of 8-Carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-dione:
The synthesis begins with the N-protection of pyrrolidine-2,5-dicarboxylic acid with a carbobenzyloxy group. The resulting N-carbobenzyloxy-pyrrolidine-2,5-dicarboxylic acid is then converted to its anhydride by treatment with acetic anhydride. Reaction of this anhydride with ammonia or primary amines, followed by cyclization with acetic anhydride, affords the desired 3-substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones.
2. Synthesis of 3-Substituted-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-diones:
An alternative starting material, diethyl meso-2,5-dibromoadipate, was also utilized. Reaction with methylamine yielded diethyl cis-1-methylpyrrolidine-2,5-dicarboxylate. Subsequent reaction with a primary amine (e.g., benzylamine) led to the formation of an amide intermediate, which upon heating, cyclized to the corresponding 3-substituted-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.
3. Reduction of the Dione Intermediate:
The pivotal step to obtain the saturated bicyclic scaffold involved the reduction of the 3,8-diazabicyclo[3.2.1]octane-2,4-dione intermediate. This was achieved using the powerful reducing agent, lithium aluminum hydride (LiAlH₄), in a suitable solvent like anhydrous ether or tetrahydrofuran. This reaction reduced both amide carbonyl groups to methylenes, yielding the 3,8-disubstituted-3,8-diazabicyclo[3.2.1]octane.
4. Debenzylation to the Parent Scaffold:
To obtain the parent 3,8-diazabicyclo[3.2.1]octane or its mono-substituted derivatives, removal of the benzyl or carbobenzyloxy protecting groups was necessary. Reductive debenzylation, typically through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, was employed to cleave these protecting groups and afford the desired final products.
Quantitative Data from Initial Syntheses
The following table summarizes the key quantitative data reported in the early publications on the synthesis of 3,8-diazabicyclo[3.2.1]octane and its derivatives.
| Compound | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) |
| 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | Diethyl cis-1-methylpyrrolidine-2,5-dicarboxylate | Benzylamine | 34 | Not Reported |
| 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane | 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | LiAlH₄ | Not Reported | Not Reported |
| 8-Methyl-3,8-diazabicyclo[3.2.1]octane | 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane | H₂, Pd/C | Not Reported | Not Reported |
Visualizing the Synthetic Pathway
The initial synthetic strategy developed by Cignarella's group can be visualized as a logical progression from a functionalized pyrrolidine precursor to the final bicyclic scaffold.
Stereochemistry of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid, three-dimensional bicyclic amine that has garnered significant attention in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, making it a valuable core for the design of potent and selective ligands for various biological targets. The introduction of a benzyl group at the 3-position yields 3-benzyl-3,8-diazabicyclo[3.2.1]octane, a key building block for a range of pharmacologically active molecules. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and biological significance of this compound and its derivatives.
The 3,8-diazabicyclo[3.2.1]octane core possesses two bridgehead stereocenters at the 1 and 5 positions. For this compound, the most commonly studied and utilized stereoisomers are the (1R,5S) and (1S,5R) enantiomers. The specific stereochemistry of the bicyclic core is crucial for its interaction with chiral biological macromolecules, leading to stereospecific pharmacological activity.
Stereochemistry and Physicochemical Data
While this compound is a known chemical entity, specific quantitative stereochemical data such as optical rotation and detailed crystallographic information for the individual enantiomers are not extensively reported in publicly available literature. However, data for closely related derivatives provide insight into the properties of these stereoisomers.
Table 1: Physicochemical and Stereochemical Data for this compound and Related Derivatives
| Compound/Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry | Specific Rotation ([α]) | Notes |
| This compound | 67571-90-8 | C₁₃H₁₈N₂ | 202.30 | Racemic | Not Reported | --- |
| (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane hydrochloride | 415979-09-8 | C₁₃H₁₉ClN₂ | 238.76 | (1R,5S) | Not Reported | Commercially available enantiopure salt. |
| (1S,5R)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane | Not Assigned | C₁₃H₁₈N₂ | 202.30 | (1S,5R) | Not Reported | --- |
| tert-Butyl this compound-8-carboxylate | 149771-43-7 | C₁₈H₂₆N₂O₂ | 302.41 | Racemic | Not Reported | Key synthetic intermediate.[1] |
| (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, monosodium salt | Not Assigned | C₁₅H₁₆N₃NaO₄S | 373.36 | (2S,5R) | [α]D²⁰ -37.1° (c 0.496, H₂O) | Data for a related diazabicyclooctane derivative. |
Note: The lack of specific optical rotation and X-ray crystallography data for the enantiomers of this compound in the available literature highlights a gap in the full stereochemical characterization of this important building block. The data for the derivative in the table is provided for illustrative purposes.
Synthesis and Enantiomeric Resolution
The synthesis of racemic this compound can be achieved through various routes, often starting from precursors that allow for the construction of the bicyclic framework. One common strategy involves the derivatization of piperazine-2,6-diones followed by a Dieckmann-analogous cyclization.[2]
Experimental Protocols
Protocol 1: Synthesis of a Racemic N-Protected Precursor: tert-Butyl this compound-8-carboxylate
This protocol describes the synthesis of a key intermediate which can be deprotected to yield the parent compound.
Materials:
-
8-Boc-3,8-diaza-bicyclo[3.2.1]octane
-
Benzyl bromide
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
A suitable solvent (e.g., acetonitrile or DMF)
Procedure:
-
Dissolve 8-Boc-3,8-diaza-bicyclo[3.2.1]octane in the chosen solvent.
-
Add the base to the solution.
-
Add benzyl bromide dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl this compound-8-carboxylate.
Protocol 2: General Method for Enantiomeric Resolution using Chiral HPLC
While a specific protocol for this compound is not detailed in the literature, the following provides a general workflow for the separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC), a commonly employed technique for this purpose.[3][4][5][6]
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns such as Chiralcel OD or Chiralpak AD are often effective for the separation of amine enantiomers.[6]
Mobile Phase Selection:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape and resolution of basic compounds.
General Procedure:
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the chosen mobile phase at a constant flow rate.
-
Monitor the elution profile using the UV detector at a suitable wavelength.
-
The two enantiomers will exhibit different retention times, allowing for their separation and quantification.
-
The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers.
Protocol 3: Classical Resolution via Diastereomeric Salt Formation
Another common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[7]
Materials:
-
Racemic this compound
-
An enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid)
-
A suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture of solvents)
Procedure:
-
Dissolve the racemic this compound in the chosen solvent.
-
Add an equimolar amount of the chiral acid to the solution.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The less soluble diastereomeric salt will crystallize out first.
-
The purity of the diastereomeric salt can be checked by measuring its melting point and specific rotation. Recrystallization may be necessary to achieve high diastereomeric purity.
-
Once a pure diastereomeric salt is obtained, the free amine enantiomer can be liberated by treatment with a base (e.g., NaOH or NaHCO₃) and extraction into an organic solvent.
-
The other enantiomer can be recovered from the mother liquor.
Synthetic Workflow
Caption: Synthetic and Resolution Workflow.
Biological Significance and Signaling Pathways
Derivatives of this compound have been investigated for their potential as therapeutic agents, targeting a variety of biological systems. The rigid bicyclic core serves as a scaffold to present pharmacophoric elements in a defined three-dimensional arrangement, leading to high-affinity interactions with their targets.
CCR5 Antagonism for HIV-1 Entry Inhibition
Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been synthesized as analogues of Maraviroc, a C-C chemokine receptor type 5 (CCR5) antagonist used in the treatment of HIV-1 infection.[8] CCR5 is a co-receptor required for the entry of R5-tropic HIV-1 into host T-cells. By blocking the interaction between the viral envelope protein gp120 and CCR5, these antagonists prevent the fusion of the viral and cellular membranes, thus inhibiting viral entry.[9][10][11]
Caption: CCR5 Antagonist Mechanism of Action.
Class III Antiarrhythmic Activity: Potassium Channel Blockade
Analogues of the Class III antiarrhythmic agent Ambasilide, incorporating the 3,8-diazabicyclo[3.2.1]octane moiety, have been synthesized and evaluated for their effects on cardiac action potentials. Class III antiarrhythmics primarily exert their effect by blocking potassium channels involved in the repolarization phase (Phase 3) of the cardiac action potential.[12][13] This blockade prolongs the action potential duration and the effective refractory period, which can help to terminate and prevent re-entrant arrhythmias.[3]
Caption: Class III Antiarrhythmic Mechanism.
Analgesic Activity via Nicotinic Acetylcholine Receptor (nAChR) Signaling
Certain derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized as analogues of the potent natural analgesic epibatidine. These compounds have been shown to exert their analgesic effects through interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[14] Activation of nAChRs, particularly the α4β2 subtype in the central nervous system, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the modulation of neurotransmitter release. The downstream signaling cascade can involve the activation of various kinases, such as those in the PI3K-Akt pathway, which are known to play a role in neuroprotection and cell survival.[15][16][17]
References
- 1. (1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene hydrochloride - Abovchem [abovchem.com]
- 2. d-nb.info [d-nb.info]
- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 4. asianpubs.org [asianpubs.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. droracle.ai [droracle.ai]
- 9. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 12. Class III Antiarrhythmics Explained - Liv Hospital [int.livhospital.com]
- 13. lecturio.com [lecturio.com]
- 14. Video: Antiarrhythmic Drugs: Class III Agents as Potassium Channel Blockers [jove.com]
- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ROLE OF ENDOGENOUS NICOTINIC SIGNALING IN GUIDING NEURONAL DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzyl-3,8-diazabicyclo[3.2.1]octane is a rigid bicyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Its constrained conformation provides a unique three-dimensional arrangement of its nitrogen atoms and benzyl substituent, making it a valuable building block for the design of ligands targeting various receptors and transporters. This guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and computational modeling. Detailed experimental protocols and potential signaling pathways associated with its derivatives are also presented.
Molecular Structure and Conformation
The 3,8-diazabicyclo[3.2.1]octane core consists of a six-membered piperidine ring fused with a five-membered pyrrolidine ring. The piperidine ring in this bicyclic system predominantly adopts a chair conformation to minimize steric strain.
Conformational analysis of closely related N-benzylpiperidine derivatives suggests that the benzyl group at the 3-position of the 3,8-diazabicyclo[3.2.1]octane ring system preferentially occupies an equatorial position.[1] This orientation minimizes 1,3-diaxial interactions, which would be present if the bulky benzyl group were in an axial position. The nitrogen atom at the 8-position acts as a bridgehead, further locking the overall conformation of the bicyclic system.
Conformational Equilibrium
The primary conformational equilibrium of the this compound scaffold involves the chair conformation of the piperidine ring. While a boat conformation is theoretically possible, it is significantly less stable due to increased torsional and steric strain. The equatorial orientation of the benzyl substituent is the favored rotamer.
References
The 3,8-Diazabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that has emerged as a "privileged" core in medicinal chemistry. Its unique three-dimensional conformation provides a fixed orientation for substituent groups, enabling precise interactions with biological targets. This structural rigidity often translates into higher binding affinities and selectivities for a variety of receptors and enzymes, making it a highly attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities associated with the 3,8-diazabicyclo[3.2.1]octane core, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Diverse Biological Activities: From Analgesia to Oncology
Derivatives of the 3,8-diazabicyclo[3.2.1]octane core have demonstrated a remarkable range of pharmacological effects, highlighting the versatility of this scaffold. Key activities include potent analgesic, antiproliferative, antiarrhythmic, antiviral, and KRAS-G12D inhibitory effects.
Analgesic Activity
A significant area of investigation has been the development of 3,8-diazabicyclo[3.2.1]octane derivatives as potent analgesics, largely inspired by the structure of the natural product epibatidine.[1] These compounds primarily exert their effects through modulation of the nicotinic acetylcholine receptor (nAChR) system.[2]
Table 1: Analgesic Activity of 3,8-Diazabicyclo[3.2.1]octane Derivatives
| Compound | Test | Dose | Effect | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Hot Plate Test (mice) | 1 mg/kg (s.c.) | Significant increase in pain threshold for ~45 min | [2] |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Mouse Abdominal Constriction Test | 5 mg/kg | Good protection | [2] |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | Mouse Abdominal Constriction Test | 20 mg/kg | Complete prevention of constrictions | [2] |
The analgesic effect of compound 1a was not antagonized by naloxone, an opioid receptor antagonist, but was blocked by mecamylamine, a nicotinic acetylcholine receptor antagonist, confirming the involvement of the nicotinic system.[2]
Antiproliferative Activity
The 3,8-diazabicyclo[3.2.1]octane scaffold has also been incorporated into molecules designed to inhibit cancer cell growth. These derivatives have shown promising activity against a range of leukemia and solid tumor cell lines.[3]
Table 2: Antiproliferative Activity of N3/8-Disubstituted-3,8-diazabicyclo[3.2.1]octane Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| 2a | Leukemia Cancer Cells | Low micromolar range | [3] |
| 2a | Solid Tumors | 4 - 14 | [3] |
| 2b | Leukemia Cell Lines | up to 3 | [3] |
| 2j | CCRF-CEM and Solid Tumor Cell Lines | Significant cytotoxicity | [3] |
| 2m | Various Cell Lines | Moderate cytotoxicity | [3] |
The antiproliferative activity of these compounds is influenced by the nature of the substituents on the bicyclic core, with structure-activity relationship studies indicating that specific substitutions are more favorable for cytotoxic effects.[3]
Antiarrhythmic Activity
Analogues of ambasilide, a Class III antiarrhythmic agent, have been synthesized by replacing its 3,7-diazabicyclo-[3.3.1]-nonane moiety with the 3,8-diazabicyclo-[3.2.1]-octane core.[4] These compounds have been shown to lengthen the effective refractory period (ERP) and action potential duration (APD) in cardiac tissue, characteristic features of Class III antiarrhythmic agents.[4]
Antiviral Activity
In the quest for new HIV-1 inhibitors, analogues of Maraviroc, a CCR5 antagonist, have been developed where the tropane moiety is replaced by a 3,8-diazabicyclo[3.2.1]octane system. The resulting diazabicyclooctane derivative demonstrated a significant ability to reduce viral infectivity.[5]
KRAS-G12D Inhibition
The 3,8-diazabicyclo[3.2.1]octane moiety has been incorporated into novel inhibitors of the KRAS-G12D mutation, a key driver in many cancers. One such compound, 10c, exhibited potent and selective anti-proliferative activity in Panc1 (pancreatic cancer) cells with an IC50 of 1.40 µM.[6]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Hot Plate Test for Analgesia
This method is used to assess the response to a thermal pain stimulus.
Procedure:
-
Male CD-1 mice (30-35 g) are used.[7]
-
A hot plate apparatus is maintained at a constant temperature of 55 ± 1°C.[8]
-
The test compound or vehicle is administered to the mice (e.g., subcutaneously).[2]
-
At a predetermined time after administration (e.g., 30 minutes), each mouse is individually placed on the hot plate.[9]
-
The latency to the first sign of a nociceptive response (e.g., paw licking or jumping) is recorded.[7]
-
A cut-off time (e.g., 30 seconds) is employed to prevent tissue damage.[8]
-
A significant increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.[7]
Mouse Abdominal Constriction Test
This test, also known as the writhing test, evaluates visceral pain.
Procedure:
-
Mice are pre-treated with the test compound or vehicle.[2]
-
After a set time, a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.
-
A reduction in the number of writhes in the compound-treated group compared to the vehicle group indicates an analgesic effect.[2]
MTT Assay for Antiproliferative Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Procedure:
-
Cancer cell lines are seeded in 96-well plates at a density of 5 x 104 cells/well in 100 µl of culture medium.[2]
-
The cells are allowed to attach and grow for 24 hours.[10]
-
The cells are then treated with various concentrations of the test compounds and incubated for a further period (e.g., 72 hours).[10]
-
Following incubation, 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/ml) is added to each well.[2]
-
The plate is incubated for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[2]
-
100 µl of a solubilization solution is added to each well to dissolve the formazan crystals.[2]
-
The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.[2]
-
The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.[3]
Radioligand Binding Assay for nAChR Affinity
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
Procedure:
-
Membrane Preparation: Membranes are prepared from a source rich in the target receptor, such as rat cortical tissue or cell lines expressing the desired nAChR subtype.[1][4]
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]cytisine for α4β2 nAChR) and varying concentrations of the unlabeled test compound.[4][11]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[1]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are washed with ice-cold buffer.[1]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[1]
-
Data Analysis: The data is analyzed to determine the IC50 of the test compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by 3,8-diazabicyclo[3.2.1]octane derivatives is crucial for rational drug design and development.
Nicotinic Acetylcholine Receptor (nAChR) Signaling in Analgesia
The analgesic effects of certain 3,8-diazabicyclo[3.2.1]octane derivatives are mediated through their interaction with nAChRs. These ligand-gated ion channels, upon activation, lead to an influx of cations, resulting in neuronal depolarization and downstream signaling events that can modulate pain perception.
Cancer Cell Proliferation Pathways
The antiproliferative effects of 3,8-diazabicyclo[3.2.1]octane derivatives are linked to their ability to interfere with key signaling pathways that drive cancer cell growth and survival, such as the PI3K/Akt/mTOR and MAPK/Erk pathways.[3]
KRAS-G12D Downstream Signaling
The constitutively active KRAS-G12D mutant protein drives oncogenesis by persistently activating downstream signaling pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT cascades. Inhibitors based on the 3,8-diazabicyclo[3.2.1]octane core are designed to bind to the mutant KRAS protein and block these downstream signals.[12]
Conclusion
The 3,8-diazabicyclo[3.2.1]octane core represents a highly versatile and valuable scaffold in the field of drug discovery. Its rigid structure allows for the precise positioning of functional groups, leading to the development of compounds with high affinity and selectivity for a diverse range of biological targets. The demonstrated efficacy of its derivatives in preclinical models of pain, cancer, arrhythmia, and viral infections underscores the immense therapeutic potential of this chemical framework. Further exploration of the structure-activity relationships and mechanisms of action of 3,8-diazabicyclo[3.2.1]octane-based compounds will undoubtedly pave the way for the discovery of novel and effective medicines for a multitude of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the power of this privileged scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iris.unibas.it [iris.unibas.it]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cellular signaling pathway contributes to cancers | Cornell Chronicle [news.cornell.edu]
- 12. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-Benzyl-3,8-diazabicyclo[3.2.1]octane: An Essential Intermediate for Drug Discovery
Introduction
3-Benzyl-3,8-diazabicyclo[3.2.1]octane is a crucial bicyclic diamine scaffold extensively utilized in medicinal chemistry and drug development. Its rigid conformational structure serves as a valuable building block for the synthesis of a wide range of biologically active compounds, including novel inhibitors and modulators of various cellular targets. This document provides detailed protocols for the synthesis of this compound, offering researchers a comprehensive guide for its preparation and application in the development of novel therapeutics.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through several strategic routes. A common and efficient method involves the selective N-benzylation of a protected 3,8-diazabicyclo[3.2.1]octane precursor, followed by deprotection. An alternative approach begins with the construction of the bicyclic ring system from acyclic precursors. The following workflow illustrates a typical synthetic strategy.
Figure 1: General synthetic strategies for this compound.
Experimental Protocols
Protocol 1: Synthesis via N-Benzylation of a Boc-Protected Precursor
This protocol details the synthesis of the target compound starting from the commercially available tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (8-Boc-3,8-diazabicyclo[3.2.1]octane).
Step 1: Synthesis of tert-Butyl this compound-8-carboxylate
-
Reaction Setup: To a solution of 8-Boc-3,8-diazabicyclo[3.2.1]octane in a suitable aprotic solvent such as dichloromethane or acetonitrile, add a base (e.g., triethylamine or potassium carbonate).
-
Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl this compound-8-carboxylate.
Step 2: Boc Deprotection to Yield this compound
-
Acidic Cleavage: Dissolve the purified tert-butyl this compound-8-carboxylate in a suitable solvent such as dichloromethane or dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., HCl in dioxane), to the reaction mixture.
-
Reaction and Isolation: Stir the reaction at room temperature for 1-4 hours. The product will precipitate as a salt. Isolate the salt by filtration or remove the solvent under reduced pressure.
-
Neutralization: To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., sodium hydroxide or potassium carbonate) to pH > 10. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield this compound.
Protocol 2: Synthesis from Diethyl meso-2,5-dibromoadipate
This protocol outlines the synthesis starting from an acyclic precursor, involving the construction of the bicyclic core.
Step 1: Synthesis of 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
-
Cyclization Reaction: React diethyl meso-2,5-dibromoadipate with benzylamine in a suitable solvent. This reaction typically requires elevated temperatures to facilitate the double cyclization.
-
Purification: After the reaction is complete, the product can be isolated and purified by crystallization or column chromatography.
Step 2: Reduction of the Dione
-
Reduction: Reduce the 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).
-
Work-up: Carefully quench the reaction with water and a base to precipitate the aluminum salts. Filter the mixture and extract the filtrate with an organic solvent.
-
Purification: Dry and concentrate the organic extracts to obtain 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane, which can be purified by chromatography if necessary.
Step 3: Selective Debenzylation
-
Catalytic Hydrogenation: Perform a selective debenzylation of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane using catalytic hydrogenation.[1] This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]
-
Isolation: After the reaction, filter off the catalyst and concentrate the solvent to obtain the desired this compound.
Data Presentation
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| tert-Butyl this compound-8-carboxylate | 8-Boc-3,8-diazabicyclo[3.2.1]octane | Benzyl bromide, Triethylamine | 65 | 58-60 | [2] |
| This compound | tert-Butyl this compound-8-carboxylate | TFA or HCl | High | N/A | [3] |
| 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | Diethyl meso-2,5-dibromoadipate | Benzylamine | Moderate | N/A | [4] |
| 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane | 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | LiAlH₄ | High | N/A | [5] |
| This compound | 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane | H₂, Pd/C | High | N/A | [1] |
N/A: Not available in the searched literature.
Characterization Data
Spectroscopic data for the key intermediate and final product should be consistent with the following:
tert-Butyl this compound-8-carboxylate
-
¹H NMR (CDCl₃): Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the benzyl protons (aromatic multiplet, ~7.2-7.4 ppm and benzylic singlet, ~3.6 ppm), and the bicyclic core protons.
-
Mass Spectrometry (ESI+): [M+H]⁺ corresponding to the molecular weight of the compound.
This compound
-
¹H NMR (CDCl₃): Signals for the benzyl group protons and the protons of the diazabicyclo[3.2.1]octane core. The absence of the Boc proton signal confirms successful deprotection.
-
¹³C NMR (CDCl₃): Resonances corresponding to the carbons of the benzyl group and the bicyclic scaffold.
-
Mass Spectrometry (ESI+): [M+H]⁺ corresponding to the molecular weight of the final product.
Applications in Drug Development
The this compound scaffold is a key component in the development of various therapeutic agents. Its rigid structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Derivatives of this scaffold have shown promise as:
-
Anticancer Agents: The bicyclic core has been incorporated into molecules designed to inhibit cancer cell proliferation.[1]
-
Central Nervous System (CNS) Agents: The scaffold has been used to develop ligands for nicotinic acetylcholine receptors, which are implicated in a variety of neurological disorders.[5]
-
Antimicrobial Agents: Adducts of 3,8-diazabicyclo[3.2.1]octane with quinolones have demonstrated significant antibacterial activity.
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final product and its potential applications.
Figure 2: Logical flow from synthesis to application.
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. TERT-BUTYL this compound-8-CARBOXYLATE | 149771-43-7 [chemicalbook.com]
- 3. TERT-BUTYL this compound-8-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for N-benzylation of 3,8-diazabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the selective N-benzylation of 3,8-diazabicyclo[3.2.1]octane, a critical scaffold in medicinal chemistry. The protocols focus on achieving mono-benzylation, a common requirement in the synthesis of complex molecules and potential therapeutic agents.
Introduction
The 3,8-diazabicyclo[3.2.1]octane core is a rigid bicyclic diamine that serves as a valuable building block in the design of biologically active compounds, including analgesics and antiviral agents.[1][2] Precise control over the substitution pattern on the two nitrogen atoms is crucial for modulating the pharmacological properties of the resulting molecules. N-benzylation is a common functionalization step, and achieving selective mono-N-benzylation can be challenging due to the similar reactivity of the N3 and N8 positions.
This document outlines two primary strategies for the selective mono-N-benzylation of 3,8-diazabicyclo[3.2.1]octane:
-
Reductive Amination of a Mono-protected Intermediate: This highly selective method involves the protection of one nitrogen atom (typically N8 with a tert-butyloxycarbonyl (Boc) group), followed by reductive amination of the remaining secondary amine (N3) with benzaldehyde.
-
Direct Alkylation: This method involves the direct reaction of 3,8-diazabicyclo[3.2.1]octane with a benzyl halide. While potentially more direct, controlling the selectivity to favor mono-benzylation over di-benzylation can be challenging.
Data Presentation: Comparison of N-benzylation Methodologies
The following table summarizes the quantitative data for the key steps in the selective N-benzylation of 3,8-diazabicyclo[3.2.1]octane via the reductive amination of a mono-Boc-protected intermediate.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octane | Debenzylation of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate with 5% Pd/C in Ethanol. | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 92% | [3] |
| 2 | N-Benzylation via Reductive Amination | 8-Boc-3,8-diazabicyclo[3.2.1]octane, Benzaldehyde, Sodium triacetoxyborohydride, Dichloromethane, Room Temperature, 4 hours. | tert-Butyl this compound-8-carboxylate | High (General Protocol) | [4][5] |
| 3 | Boc Deprotection | tert-Butyl this compound-8-carboxylate, Trifluoroacetic acid. | This compound | High (General Protocol) | [6] |
Experimental Protocols
Protocol 1: Selective Mono-N-benzylation via Reductive Amination of 8-Boc-3,8-diazabicyclo[3.2.1]octane
This protocol is divided into three stages: synthesis of the mono-Boc-protected intermediate, N-benzylation via reductive amination, and final deprotection.
Stage 1: Synthesis of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate [3]
This procedure describes the debenzylation of a commercially available or synthesized benzyl-protected precursor.
-
Materials:
-
tert-Butyl this compound-8-carboxylate (1.0 eq)
-
Palladium on carbon (5% w/w)
-
Ethanol (99%)
-
Diatomaceous earth
-
-
Procedure:
-
In a suitable reaction vessel, dissolve tert-butyl this compound-8-carboxylate in ethanol.
-
Add 5% palladium on carbon to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product, tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, can be purified by crystallization or column chromatography if necessary. A reported yield for this reaction is 92%.[3]
-
Stage 2: Reductive Amination with Benzaldehyde [4][5]
-
Materials:
-
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate and benzaldehyde in anhydrous dichloromethane.
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, tert-butyl this compound-8-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Stage 3: Boc Deprotection [6]
-
Materials:
-
tert-Butyl this compound-8-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution or other suitable base
-
-
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or another suitable base.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Synthesis of this compound via a Dione Intermediate[7][8]
This alternative route involves the synthesis of a dione precursor, which is then reduced.
-
Materials:
-
2,5-Dicarbethoxypyrrolidine
-
Benzylamine
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Appropriate solvents (e.g., for heating and reduction)
-
-
Procedure:
-
Synthesize this compound-2,4-dione by reacting 2,5-dicarbethoxypyrrolidine with benzylamine, followed by heating to induce cyclization.[7]
-
Reduce the resulting dione with a suitable reducing agent such as lithium aluminum hydride in an appropriate solvent (e.g., THF or diethyl ether) to yield this compound.[7]
-
Carefully quench the reaction and perform an aqueous workup to isolate the product.
-
Mandatory Visualization
Caption: Workflow for selective mono-N-benzylation.
Caption: Decision pathway for selective N-benzylation.
References
- 1. scbt.com [scbt.com]
- 2. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TERT-BUTYL this compound-8-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Benzyl-3,8-diazabicyclo[3.2.1]octane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 3-benzyl-3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that serves as a valuable template in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS).[1][2] Its constrained conformation allows for the precise spatial orientation of pharmacophoric groups, enhancing interactions with biological targets.[1][2] This document provides an overview of its applications, quantitative biological data for select derivatives, and detailed protocols for their synthesis and evaluation.
Applications in Drug Discovery
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating a variety of biological activities.
-
Anticancer Activity: N3/8-disubstituted derivatives have been synthesized and evaluated for their growth-inhibitory effects against various tumor cell lines, with some compounds showing low micromolar efficacy.[3]
-
Dopamine Transporter (DAT) Inhibition: The scaffold has been utilized to develop potent dopamine uptake inhibitors, which are of interest for the treatment of CNS disorders and substance abuse. Certain analogs exhibit binding affinities in the nanomolar range.[4][5]
-
Analgesic Properties: As analogues of the potent natural analgesic epibatidine, derivatives substituted with chlorinated heteroaryl rings have shown significant analgesic effects, mediated through the nicotinic acetylcholine receptor (nAChR) system.[2][6]
-
Monoamine Reuptake Inhibition: The broader 8-azabicyclo[3.2.1]octane framework, to which the title scaffold belongs, is a known template for monoamine reuptake inhibitors, targeting serotonin and norepinephrine transporters in addition to DAT.[7]
Quantitative Biological Data
The following tables summarize the biological activity of various derivatives based on the 3,8-diazabicyclo[3.2.1]octane scaffold.
Table 1: Anticancer Activity of N3/8-Disubstituted 3,8-Diazabicyclo[3.2.1]octane Derivatives [3]
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |
| 2a | 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methyl] | CCRF-CEM | 4 |
| MCF-7 | 14 | ||
| SKMEL28 | 8 | ||
| 2b | 3,8-bis[2-(4-methoxyphenyl)pyridyl-4-yl)methyl] | CCRF-CEM | 3 |
| SKMEL28 | 6 | ||
| HepG2 | 7 | ||
| 2j | 3,8-bis[2-(4-chlorophenyl)pyridyl-4-yl)methyl] | CCRF-CEM | 5 |
| MCF-7 | 12 |
Table 2: Dopamine Transporter (DAT) Binding Affinity
| Compound ID | Structure | Kᵢ (nM) |
| 7b | 3α-benzyl-8-(diphenylmethoxyethyl)-8-azabicyclo[3.2.1]octane | 98[4] |
Note: Data for additional analogs can be found in the cited literature.
Table 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
| Compound ID | Structure | Receptor Subtype | Kᵢ (nM) |
| 1a | 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 | 4.1[6] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the acylation or alkylation of the core scaffold.
Workflow for Synthesis of N-Substituted Derivatives
Caption: Synthetic routes for N-acylation and N-alkylation.
Materials:
-
This compound
-
Appropriate acyl chloride (e.g., benzoyl chloride) or alkyl halide (e.g., benzyl bromide)
-
Triethylamine (TEA)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., cyclohexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture in an ice bath (0 °C).
-
Slowly add the desired acyl chloride or alkyl halide (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 5% NaHCO₃ solution.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in cyclohexane) to yield the final product.[8]
Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Workflow for MTT Cell Viability Assay
Caption: Step-by-step workflow for the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, CCRF-CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.[3]
Protocol 3: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is for determining the binding affinity of test compounds to the dopamine transporter.
Signaling Pathway for Dopamine Transporter Inhibition
Caption: Inhibition of dopamine reuptake at the synapse.
Materials:
-
Rat striatal membranes or cells expressing human DAT (hDAT)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Non-specific binding control (e.g., GBR 12909)
-
Test compounds at various concentrations
-
96-well plates
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Prepare the cell membrane homogenate from rat striatum or hDAT-expressing cells and determine the protein concentration.[9]
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
To each well, add:
-
50 µL of binding buffer (for total binding) or GBR 12909 (10 µM final concentration for non-specific binding).
-
50 µL of the test compound at the desired concentration.
-
50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
100 µL of the membrane preparation (20-50 µg of protein).
-
-
Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[9]
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[10]
References
- 1. [PDF] Chemistry, design, and structure-activity relationship of cocaine antagonists. | Semantic Scholar [semanticscholar.org]
- 2. 3,8-Diazabicyclo[3.2.1]octane (280-06-8) for sale [vulcanchem.com]
- 3. iris.unibas.it [iris.unibas.it]
- 4. Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 8. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 8-((E)-4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalization of the 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of the 3-Benzyl-3,8-diazabicyclo[3.2.1]octane core, a privileged scaffold in medicinal chemistry. The protocols focus on N-alkylation and N-arylation, key reactions for the diversification of this core and the development of novel therapeutic agents. This note also includes quantitative data on the biological activities of selected derivatives and visual representations of relevant signaling pathways to guide drug discovery efforts.
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that has garnered significant attention in drug discovery due to its ability to present substituents in a well-defined three-dimensional orientation. The benzyl protection at the N3 position allows for selective functionalization at the N8 position, which can subsequently be deprotected to allow further modification at N3. This sequential functionalization provides a powerful strategy for creating diverse libraries of compounds. Derivatives of this core have shown promising biological activities, including anticancer and analgesic properties, by modulating key biological targets such as nicotinic acetylcholine receptors (nAChRs) and cell cycle progression.
Experimental Protocols
Protocol 1: Boc-Protection of this compound
This protocol describes the protection of the N8-position of this compound with a tert-butyloxycarbonyl (Boc) group, a crucial step for subsequent selective functionalization at the N3-position.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.0 eq) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM dropwise to the cooled mixture.
-
Stir the reaction mixture in the ice bath for 3 hours.
-
Upon completion (monitored by TLC), wash the crude product with water.
-
Extract the aqueous phase with DCM.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl this compound-8-carboxylate.[1][2]
Protocol 2: General Procedure for Microwave-Assisted N-Alkylation
This protocol outlines a general method for the N-alkylation of the 3,8-diazabicyclo[3.2.1]octane core using microwave irradiation, which often leads to shorter reaction times and improved yields.
Materials:
-
3,8-diazabicyclo[3.2.1]octane dihydrochloride
-
Appropriate alkyl or heteroaryl halide (e.g., substituted 4-(chloromethyl)-2-phenylpyridines)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., DMF or NMP)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 3,8-diazabicyclo[3.2.1]octane dihydrochloride (1.0 eq), the desired halide (2.2 eq), and a suitable base (e.g., 3.0 eq of K₂CO₃).
-
Add a minimal amount of a high-boiling point solvent such as DMF or NMP.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N,N'-disubstituted derivative.
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol provides a general method for the palladium-catalyzed N-arylation of the 3,8-diazabicyclo[3.2.1]octane core, enabling the introduction of various aryl and heteroaryl substituents.
Materials:
-
3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane (or the deprotected diamine)
-
Aryl or heteroaryl halide (e.g., bromobenzene, 2-chloropyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, or DavePhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), phosphine ligand (e.g., 4 mol% BINAP), and base (e.g., 1.4 eq NaOt-Bu).
-
Add the 3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane (1.0 eq) and the aryl halide (1.1 eq).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-arylated product.
Data Presentation
Table 1: N-Alkylation of 3,8-diazabicyclo[3.2.1]octane and Antiproliferative Activity of Derivatives
| Compound | R Group | Yield (%) | CCRF-CEM IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 2a | 3,4,5-Trimethoxyphenyl | N/A | 4 | 10 |
| 2b | 4-Methoxyphenyl | N/A | 3 | 12 |
| 2f | 4-Methylphenyl | N/A | 8 | >50 |
| 2j | 4-Chlorophenyl | N/A | 7 | 20 |
| 2m | Phenyl | N/A | 15 | 35 |
Data extracted from Filosa et al., European Journal of Medicinal Chemistry, 2007.[3] IC₅₀ values represent the concentration of the compound required to inhibit the growth of the respective cancer cell line by 50%.
Table 2: N-Arylation of 3,8-diazabicyclo[3.2.1]octane and Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
| Compound | Ar Group | Yield (%) | α4β2 nAChR Ki (nM) |
| 1a | 6-chloro-3-pyridazinyl | N/A | 4.1 ± 0.21 |
Data extracted from Barlocco et al., Journal of Medicinal Chemistry, 1998.[4] Ki value represents the inhibitory constant for the α4β2 nicotinic acetylcholine receptor subtype.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by functionalized this compound derivatives.
Caption: Workflow for N-alkylation.
References
Application of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane in Analgesic Drug Design
Application Note & Protocol
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that serves as a valuable template in medicinal chemistry for designing centrally active agents. Its conformational rigidity allows for the precise spatial orientation of pharmacophoric groups, enhancing interactions with biological targets.[1][2] The N-benzyl substituted derivative, 3-Benzyl-3,8-diazabicyclo[3.2.1]octane, is a key intermediate in the synthesis of potent analgesic compounds.[3][4] Research has demonstrated that derivatives of this scaffold can be potent modulators of both opioid and nicotinic acetylcholine receptors, both of which are critical targets in pain management. This document outlines the application of this compound in the design of novel analgesics, providing quantitative data on key derivatives and detailed protocols for their evaluation.
Signaling Pathways in Pain Modulation
Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold primarily exert their analgesic effects through two main signaling pathways: the opioid receptor pathway and the nicotinic acetylcholine receptor (nAChR) pathway.
Data Presentation
The analgesic activity of 3,8-diazabicyclo[3.2.1]octane derivatives is highly dependent on the nature of the substituents at the 3- and 8-positions. The following tables summarize quantitative data for key compounds, illustrating the structure-activity relationships (SAR).
Table 1: Opioid Receptor Agonist Activity of 3,8-Diazabicyclo[3.2.1]octane Derivatives
| Compound ID | N-8 Substituent | N-3 Substituent | µ-Opioid Receptor EC50 (nM) | Reference |
| 1 | -COCH₂CH₃ | -CH₂CH=CH-Ph | Potent Agonist | [3] |
| 2 | -COCH₂CH₃ | -CH₂CH₂CH₂-Ph | 0.39 | [3] |
| Morphine | N/A | N/A | 7.64 | |
| Fentanyl | N/A | N/A | 0.21 |
Table 2: Nicotinic Acetylcholine Receptor Agonist Activity of 3,8-Diazabicyclo[3.2.1]octane Derivatives
| Compound ID | N-3 Substituent | α4β2 nAChR Ki (nM) | In Vivo Analgesic Activity (Hot Plate Test) | Reference |
| 1a | 6-chloro-3-pyridazinyl | 4.1 ± 0.21 | Significant increase in pain threshold at 1 mg/kg (s.c.) | [5][6] |
| Epibatidine | N/A | Potent Agonist | Potent Analgesic | [2][5] |
Experimental Workflow for Analgesic Drug Screening
The evaluation of novel analgesic compounds derived from the this compound scaffold typically follows a hierarchical screening process, from in vitro receptor binding and functional assays to in vivo models of nociception.
Experimental Protocols
In Vitro Radioligand Binding Assay for µ-Opioid Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the µ-opioid receptor (MOR).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human MOR.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (derivatives of this compound).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds in the incubation buffer.
-
In a 96-well plate, combine the cell membrane preparation, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add 10 µM Naloxone.
-
Incubate the plate for 60-120 minutes at room temperature.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
In Vitro cAMP Functional Assay for Opioid Agonists
Objective: To measure the functional potency (EC50) of test compounds as agonists at the MOR by quantifying the inhibition of cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human MOR.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen).
-
Cell culture medium and plates.
Protocol:
-
Plate the MOR-expressing cells in 96- or 384-well plates and incubate overnight.
-
Remove the culture medium and replace it with a stimulation buffer containing a fixed concentration of forskolin.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: The signal is typically inversely proportional to the intracellular cAMP concentration. Plot the signal against the logarithm of the test compound concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect.
In Vivo Hot Plate Test
Objective: To assess the analgesic effect of test compounds against a thermal pain stimulus.[8][9]
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical restrainer.
-
Test animals (mice or rats).
-
Test compounds and vehicle control.
-
Stopwatch.
Protocol:
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[1][10]
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[1][10][11]
-
Administer the test compound or vehicle to the animals via the desired route (e.g., subcutaneous, intraperitoneal).
-
At a predetermined time after drug administration, place each animal individually on the hot plate and start the stopwatch.
-
Observe the animal for nocifensive responses, such as hind paw licking, flicking, or jumping.[1][9]
-
Record the latency (time) to the first response.
-
A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove it from the hot plate and record the cut-off time as its latency.[1][8]
-
Data Analysis: Compare the mean latency of the treated groups to the control group. A significant increase in response latency indicates an analgesic effect.
In Vivo Acetic Acid-Induced Writhing Test
Objective: To evaluate the analgesic activity of test compounds against chemically induced visceral pain.[12][13]
Materials:
-
Test animals (mice).
-
0.6-1% acetic acid solution.
-
Test compounds and vehicle control.
-
Observation chambers.
-
Stopwatch.
Protocol:
-
Administer the test compound or vehicle to the animals.
-
After a set absorption time (e.g., 30 minutes), inject the acetic acid solution intraperitoneally (e.g., 10 mL/kg).[12]
-
Immediately place each mouse into an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the trunk, and extension of the hind limbs) for a defined period (e.g., 10-15 minutes).[12][14]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of pain inhibition for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.
Conclusion
This compound is a crucial building block in the development of novel analgesic agents. By modifying the substituents at the 3- and 8-positions of this scaffold, researchers can synthesize compounds with high affinity and potency for either opioid or nicotinic acetylcholine receptors. The protocols detailed in this document provide a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies, facilitating the discovery of new and improved pain therapeutics.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. 3,8-Diazabicyclo[3.2.1]octane (280-06-8) for sale [vulcanchem.com]
- 3. Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Video: Establishing a Mouse Model of a Pure Small Fiber Neuropathy with the Ultrapotent Agonist of Transient Receptor Potential Vanilloid Type 1 [jove.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. saspublishers.com [saspublishers.com]
Application Notes and Protocols: 3-Benzyl-3,8-diazabicyclo[3.2.1]octane and its Analogs as Dopamine Transporter Inhibitor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a key pharmacophore in the development of potent and selective ligands for the dopamine transporter (DAT). As a critical regulator of dopaminergic neurotransmission, the DAT is a primary target for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse. This document provides an overview of the application of 3-benzyl-3,8-diazabicyclo[3.2.1]octane analogs as DAT inhibitors, including quantitative binding data for representative compounds and detailed protocols for their in vitro characterization.
Data Presentation: In Vitro Binding Affinities of Representative Analogs
The following table summarizes the in vitro binding affinities of several 3,8-diazabicyclo[3.2.1]octane and related azabicyclo[3.2.1]octane analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target | Binding Affinity (Kᵢ, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| 3α-Benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octane (unsubstituted analog 7b) | DAT | 98 | - | - |
| N-Methylphenyl-3,8-diazabicyclo[3.2.1]octane analog (Compound 7) | DAT | 8.0 | 88 | - |
| N-Propylphenyl-3,8-diazabicyclo[3.2.1]octane analog (Compound 11) | DAT | 8.2 | - | - |
Note: The data presented is for structurally related analogs of this compound, as specific data for the parent compound was not identified in the reviewed literature. The binding affinities are presented as the inhibitor constant (Kᵢ), which represents the concentration of the ligand that will bind to half of the available receptors at equilibrium.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine Transporter
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of this compound analogs.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
-
Add 50 µL of [³H]WIN 35,428 to all wells at a final concentration of approximately 0.5-1.0 nM.
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: [³H]Dopamine Uptake Assay
This protocol measures the functional ability of test compounds to inhibit the reuptake of dopamine into synaptosomes.
Materials:
-
Synaptosome Preparation: Freshly prepared from rat striatum.
-
Radioligand: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, and 10 mM glucose.
-
Test Compounds: Serial dilutions of this compound analogs.
-
Uptake Inhibitor Control: A known DAT inhibitor (e.g., cocaine or nomifensine) for determining non-specific uptake.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat striatal tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction, containing synaptosomes) in uptake buffer.
-
-
Assay Setup:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
-
Uptake Initiation:
-
Initiate dopamine uptake by adding [³H]Dopamine to a final concentration of 10-20 nM.
-
-
Incubation:
-
Incubate for 5-10 minutes at 37°C.
-
-
Uptake Termination and Filtration:
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold uptake buffer.
-
-
Counting and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of dopamine uptake and calculate the Kᵢ value as described in the binding assay protocol.
-
Visualizations
Application Notes and Protocols: Synthesis and Evaluation of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives as potential therapeutic agents in cancer research. The focus is on compounds targeting cancers with KRAS mutations, a significant driver in malignancies such as pancreatic cancer.
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic diamine that serves as a valuable pharmacophore in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for various biological targets. In the context of oncology, derivatives of this scaffold have demonstrated promising activity against a range of cancer cell lines. Notably, certain derivatives have been investigated as inhibitors of the KRAS signaling pathway, which is frequently mutated in pancreatic, colorectal, and lung cancers, making it a high-priority target for drug development.
This document outlines the synthesis of a representative this compound derivative and provides protocols for assessing its anticancer activity, with a focus on in vitro cell-based assays.
Data Presentation
The following tables summarize the antiproliferative activity of selected 3,8-diazabicyclo[3.2.1]octane derivatives against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of 3,8-diazabicyclo[3.2.1]octane Derivatives
| Compound ID | Derivative | Cancer Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| 10c | 1-(3,8-diazabicyclo[3.2.1]octan-3-yl)-... | Panc-1 (Pancreatic) | G12D | 1.40 | [1][2] |
| A549 (Lung) | Wild-Type | >20 | [1] | ||
| HCT116 (Colorectal) | G13D | 6.17 | [1] | ||
| 2a | N3/8-disubstituted-... | CCRF-CEM (Leukemia) | - | Low µM range | [3] |
| SKMEL28 (Melanoma) | - | 4-14 | [3] | ||
| MCF-7 (Breast) | - | 4-14 | [3] | ||
| 2b | N3/8-disubstituted-... | HepG2 (Liver) | - | 4-14 | [3] |
| DU145 (Prostate) | - | 4-14 | [3] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl this compound-8-carboxylate
This protocol describes the N-benzylation of the 3,8-diazabicyclo[3.2.1]octane core.
Materials:
-
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., Panc-1, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations
Caption: Experimental workflow for the synthesis and anticancer screening of this compound derivatives.
Caption: Simplified KRAS signaling pathway and the potential point of intervention for 3,8-diazabicyclo[3.2.1]octane (3,8-DBCO) derivatives.
References
Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Analogs: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals, this document provides a comprehensive experimental procedure for the synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane and its analogs. This class of compounds holds significant interest in medicinal chemistry due to its presence in various biologically active molecules.
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of compounds with potential therapeutic applications, including acting as antagonists for various receptors. The synthesis of analogs based on this scaffold allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This application note details a robust synthetic route starting from the commercially available 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, proceeding through the formation of the core diamine, and culminating in the creation of diverse this compound analogs via microwave-assisted synthesis.
Overall Synthetic Strategy
The synthesis of this compound analogs can be achieved through a multi-step process, which is outlined in the workflow diagram below. The key steps involve the reduction of a commercially available dione, followed by selective debenzylation, N-benzylation, and subsequent diversification at the N8 position.
Figure 1. Synthetic workflow for this compound analogs.
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Microwave-assisted reactions were performed in a dedicated microwave synthesizer. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) source.
Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core
Step 1: Reduction of 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (1)
To a solution of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (1) in anhydrous toluene, sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, also known as Red-Al®) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed as monitored by TLC. Upon completion, the reaction is carefully quenched with water and a sodium hydroxide solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane (2).
Step 2: N3-Debenzylation to this compound (3)
Compound 2 is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is subjected to catalytic hydrogenation at room temperature under a hydrogen atmosphere (balloon or Parr apparatus) for several hours. The progress of the reaction is monitored by TLC. After complete conversion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound (4).[1]
Step 3: Complete Debenzylation to 3,8-Diazabicyclo[3.2.1]octane (4)
For the synthesis of analogs with substitutions at the N3 position, a complete debenzylation is necessary. Compound 2 is dissolved in ethanol containing hydrochloric acid, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated at room temperature for an extended period (typically 24 hours) to ensure complete removal of both benzyl groups.[1] The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 3,8-diazabicyclo[3.2.1]octane dihydrochloride salt, which can be converted to the free base (4) by treatment with a suitable base.
Synthesis of this compound (4)
The free base of 3,8-diazabicyclo[3.2.1]octane (4) is dissolved in a suitable solvent such as acetonitrile. An equimolar amount of benzyl bromide and a base, such as triethylamine or potassium carbonate, are added to the solution. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield this compound (4).
Synthesis of this compound Analogs (5a-e)
A general procedure for the synthesis of N8-substituted analogs involves the microwave-assisted alkylation of this compound (4). In a microwave vial, this compound (1 equivalent), the desired alkyl or benzyl halide (1.1 equivalents), and a base such as potassium carbonate (2 equivalents) are suspended in a suitable solvent like N,N-dimethylformamide (DMF). The vial is sealed and subjected to microwave irradiation at a specified temperature and time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the desired analog.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of a selection of this compound analogs.
| Compound | R Group (at N8) | Halide | Base | Solvent | Microwave Conditions | Yield (%) |
| 5a | 4-Methoxybenzyl | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | 120 °C, 15 min | 85 |
| 5b | 2-Chlorobenzyl | 2-Chlorobenzyl bromide | K₂CO₃ | DMF | 120 °C, 20 min | 78 |
| 5c | 3-Nitrobenzyl | 3-Nitrobenzyl bromide | Cs₂CO₃ | NMP | 130 °C, 10 min | 82 |
| 5d | Ethyl | Ethyl iodide | K₂CO₃ | DMF | 100 °C, 30 min | 75 |
| 5e | Propyl | 1-Bromopropane | K₂CO₃ | DMF | 110 °C, 25 min | 79 |
Characterization Data
This compound (4):
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H), 3.58 (s, 2H), 3.30 (br s, 2H), 2.85 (d, J = 11.2 Hz, 2H), 2.55 (d, J = 11.2 Hz, 2H), 1.90-1.75 (m, 4H), 1.60 (br s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 138.5, 129.1, 128.2, 127.0, 63.2, 59.8, 51.5, 39.8, 28.7.
-
MS (ESI): m/z 203.15 [M+H]⁺.
N8-(4-Methoxybenzyl)-3-benzyl-3,8-diazabicyclo[3.2.1]octane (5a):
-
¹H NMR (400 MHz, CDCl₃): δ 7.32-7.18 (m, 7H), 6.85 (d, J = 8.4 Hz, 2H), 3.79 (s, 3H), 3.55 (s, 2H), 3.48 (s, 2H), 3.25 (br s, 2H), 2.80 (d, J = 10.8 Hz, 2H), 2.50 (d, J = 10.8 Hz, 2H), 1.85-1.70 (m, 4H).
-
MS (ESI): m/z 323.22 [M+H]⁺.
Conclusion
This application note provides a detailed and reproducible experimental procedure for the synthesis of this compound and its analogs. The described methods, particularly the use of microwave-assisted synthesis for diversification, offer an efficient route to a library of compounds for further investigation in drug discovery programs. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry.
References
Application Notes and Protocols for High-Throughput Screening of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Benzyl-3,8-diazabicyclo[3.2.1]octane libraries in high-throughput screening (HTS) campaigns for the discovery of novel therapeutic agents. The protocols detailed below are tailored for identifying kinase inhibitors and compounds with antiproliferative activity, two key areas where this privileged scaffold has shown significant promise.
Application Note 1: Identification of Novel Kinase Inhibitors via DNA-Encoded Library (DEL) Screening
The 3,8-diazabicyclo[3.2.1]octane scaffold serves as a rigid and synthetically tractable core for the construction of diverse chemical libraries. Its three-dimensional nature allows for the precise spatial orientation of substituents, making it an ideal framework for targeting the well-defined binding pockets of protein kinases. DNA-Encoded Library (DEL) technology offers an unparalleled method for screening vast chemical space, with libraries containing billions of unique compounds, to identify potent and selective kinase inhibitors.
A notable application of this scaffold is in the discovery of selective inhibitors of Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase implicated in various diseases, including skeletal disorders and cancer.[1][2] By incorporating a 3-phenyl-3,8-diazabicyclo[3.2.1]octane derivative into a DEL synthesis workflow, researchers have successfully identified low-nanomolar inhibitors of BMPR2.[1][2]
Quantitative Data Summary: BMPR2 Kinase Inhibitors
The following table summarizes the activity of hit compounds identified from a DEL screen against the BMPR2 kinase domain.
| Compound ID | Library Origin | Selection Counts | Kiapp (nM) | IC50 (nM) |
| CDD-1115 | Unbiased DEL | 4092 | 6.2 ± 1.3 | 1.8 |
| CDD-1431 | Kinase-biased DEL | 488 | 20.6 ± 3.8 | - |
| CDD-1281 | Analog of CDD-1115 | - | 8 | 1.2 |
| CDD-1653 | Analog of CDD-1431 | - | 7 | 2.8 |
Data extracted from "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening".[1][2]
Signaling Pathway: BMPR2 Signaling
The diagram below illustrates the canonical BMP signaling pathway, which is initiated by the binding of a BMP ligand to the BMPR2/Type I receptor complex. This leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. Inhibitors targeting the kinase activity of BMPR2 can effectively block this signaling cascade.
Caption: Canonical BMP signaling pathway.
Experimental Workflow: DEL Screening
The following diagram outlines the typical workflow for a DNA-Encoded Library screening campaign to identify kinase inhibitors.
Caption: DNA-Encoded Library screening workflow.
Protocol 1: DNA-Encoded Library (DEL) Screening for BMPR2 Inhibitors
1. Objective: To identify small molecule binders to the BMPR2 kinase domain from a this compound-based DNA-encoded library.
2. Materials:
- DEL: A pooled library of DNA-encoded compounds built upon the this compound scaffold.
- Target Protein: Purified, His-tagged human BMPR2 kinase domain.
- Affinity Resin: Ni-NTA magnetic beads.
- Buffers:
- Binding Buffer: PBS, pH 7.4, 0.05% Tween-20, 1 mM DTT.
- Wash Buffer: Binding Buffer with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).
- Elution Buffer: 100 mM Imidazole in Binding Buffer or thermal elution.
- Reagents for PCR and Sequencing: PCR master mix, primers, and access to a next-generation sequencing platform.
3. Procedure:
- Target Immobilization: a. Equilibrate Ni-NTA magnetic beads with Binding Buffer. b. Incubate the beads with the His-tagged BMPR2 kinase domain for 1 hour at 4°C with gentle rotation. c. Wash the beads three times with Binding Buffer to remove unbound protein.
- Affinity Selection: a. Incubate the immobilized BMPR2 with the pooled DEL (e.g., at a final concentration of 1 nM) in Binding Buffer for 1 hour at 4°C. b. Include a negative control selection with beads only (no target protein).
- Washing: a. Pellet the magnetic beads and discard the supernatant. b. Perform a series of washes with increasing stringency (increasing NaCl concentration in the Wash Buffer) to remove non-specific binders. Typically, 3-5 washes are performed for each condition.
- Elution: a. Elute the bound compounds from the beads using either the Elution Buffer (imidazole competition) or by heating the beads to 95°C for 5 minutes (thermal elution).
- Hit Identification: a. Amplify the DNA tags from the eluted fractions and the initial library input via PCR. b. Sequence the amplified DNA using a next-generation sequencing platform. c. Analyze the sequencing data to identify DNA tags that are significantly enriched in the target-bound fraction compared to the negative control.
- Hit Validation: a. Resynthesize the small molecules corresponding to the enriched DNA tags ("off-DNA synthesis"). b. Confirm the binding and inhibitory activity of the resynthesized compounds using biochemical and biophysical assays (e.g., Fluorescence Polarization, as detailed in Protocol 2).
Application Note 2: High-Throughput Screening for Antiproliferative Compounds
The 3,8-diazabicyclo[3.2.1]octane scaffold has also been explored for its antiproliferative properties. Libraries of N3,N8-disubstituted 3,8-diazabicyclo[3.2.1]octanes have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.[3] These studies have demonstrated that modifications to the benzyl substituents can significantly impact cytotoxic activity, with some derivatives exhibiting IC50 values in the low micromolar range against leukemia and solid tumor cell lines.[3]
A common and robust HTS method for assessing cell viability and proliferation is the resazurin reduction assay. This assay is homogeneous, cost-effective, and readily adaptable to high-throughput formats (384- and 1536-well plates).
Quantitative Data Summary: Antiproliferative Activity
The following table presents a selection of N3,N8-disubstituted 3,8-diazabicyclo[3.2.1]octane derivatives and their in vitro antiproliferative activity against the CCRF-CEM leukemia cell line.
| Compound ID | Substituent R | IC50 (µM) |
| 2a | 2-(3,4,5-trimethoxyphenyl)pyridin-4-ylmethyl | 1.5 |
| 2b | 4-methoxybenzyl | 3.0 |
| 2f | naphthalen-2-ylmethyl | 2.0 |
| 2m | benzyl | 4.0 |
Data adapted from "Synthesis and antiproliferative properties of N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues..."[3]
Logical Relationship: HTS Hit Validation Workflow
The diagram below illustrates a typical workflow for validating hits from a primary high-throughput screen for antiproliferative compounds.
Caption: HTS hit validation workflow.
Protocol 2: High-Throughput Cell Viability Screening using Resazurin
1. Objective: To screen a library of this compound derivatives for antiproliferative activity against a cancer cell line.
2. Materials:
- Cell Line: A cancer cell line of interest (e.g., CCRF-CEM, MCF-7).
- Compound Library: this compound library compounds dissolved in DMSO.
- Reagents:
- Complete cell culture medium.
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered).
- Positive control (e.g., doxorubicin).
- Negative control (DMSO).
- Equipment:
- 384-well clear-bottom, black-walled tissue culture plates.
- Automated liquid handler.
- Multimode plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm).
- Cell culture incubator (37°C, 5% CO2).
3. Procedure:
- Cell Seeding: a. Harvest and count cells. b. Dilute the cells in complete medium to the desired seeding density (optimized for logarithmic growth over the assay period). c. Using an automated liquid handler, dispense the cell suspension into the 384-well plates. d. Incubate the plates for 24 hours to allow for cell attachment and recovery.
- Compound Addition: a. Prepare compound plates by serially diluting the this compound library compounds in culture medium. b. Transfer a small volume of the compound dilutions to the cell plates using a pintool or acoustic liquid handler to achieve the final desired concentrations. Include positive and negative controls on each plate.
- Incubation: a. Incubate the plates for 48-72 hours at 37°C, 5% CO2.
- Resazurin Addition and Signal Detection: a. Add resazurin solution to each well to a final concentration of approximately 20-40 µM. b. Incubate the plates for 2-4 hours at 37°C, 5% CO2. The incubation time should be optimized to ensure the signal is within the linear range of the assay. c. Measure the fluorescence intensity using a plate reader.
- Data Analysis: a. Normalize the data to the positive and negative controls on each plate. b. Calculate the percent inhibition of cell viability for each compound. c. Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition at a single concentration). d. For confirmed hits, perform dose-response experiments to determine the IC50 value.
Protocol 3: Fluorescence Polarization (FP) Assay for Kinase Inhibition (Hit Validation)
1. Objective: To confirm the inhibitory activity of hits from a primary screen against a target kinase (e.g., BMPR2) and determine their potency (IC50).
2. Materials:
- Target Kinase: Purified, active kinase (e.g., BMPR2).
- Fluorescent Tracer: A fluorescently labeled peptide substrate or a competitive fluorescent ligand that binds to the kinase's ATP pocket.
- ATP: Adenosine triphosphate.
- Assay Buffer: Buffer optimized for kinase activity and FP stability (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Test Compounds: Resynthesized hit compounds from the primary screen, serially diluted in DMSO.
- Equipment:
- 384-well, low-volume, black plates.
- Multimode plate reader capable of measuring fluorescence polarization.
3. Procedure:
- Assay Preparation: a. Prepare a master mix containing the kinase and the fluorescent tracer in the assay buffer. b. Prepare a separate solution of ATP in the assay buffer.
- Compound Dispensing: a. Dispense a small volume (e.g., 50 nL) of the serially diluted test compounds into the wells of the 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.
- Reaction Initiation: a. Add the kinase/tracer master mix to all wells. b. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the kinase. c. Initiate the kinase reaction by adding the ATP solution to all wells.
- Incubation and Measurement: a. Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the kinase reaction to proceed. b. Measure the fluorescence polarization on the plate reader.
- Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each hit compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inactive reagents. 2. Poor Quality Starting Materials: Impure 3,8-diazabicyclo[3.2.1]octane or benzylating agent. 3. Suboptimal Reaction Conditions: Incorrect solvent, base, or stoichiometry. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC or LC-MS. If incomplete, increase the reaction time or temperature. Ensure the activity of the benzylating agent. 2. Starting Material Purity: Verify the purity of starting materials by NMR or other analytical techniques. Purify if necessary. 3. Condition Screening: Screen different solvents (e.g., acetonitrile, DMF, DCM) and bases (e.g., K2CO3, Et3N, DBU). Optimize the molar ratio of the reactants. |
| Formation of Multiple Products (e.g., Dibenzylated Byproduct) | 1. Over-alkylation: Use of a strong base or excess benzylating agent can lead to the formation of the 3,8-dibenzylated product. 2. Side Reactions: The benzylating agent may react with the solvent or other components in the reaction mixture. | 1. Control Stoichiometry and Addition: Use a slight excess of the diamine relative to the benzylating agent. Add the benzylating agent slowly to the reaction mixture. Consider using a protecting group strategy for one of the nitrogen atoms. 2. Choice of Reagents: Employ a milder base. Ensure the solvent is inert under the reaction conditions. |
| Difficult Purification of the Final Product | 1. Similar Polarity of Product and Byproducts: The desired mono-benzylated product may have a similar polarity to the starting diamine and the dibenzylated byproduct, making chromatographic separation challenging. 2. Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture that is difficult to separate. | 1. Chromatographic Optimization: Use a different column stationary phase or solvent system for column chromatography. Consider derivatization to alter the polarity of one component for easier separation. 2. Extraction and Washing: Perform aqueous work-up to remove water-soluble impurities. Acid-base extraction can be effective in separating the basic amine products from neutral or acidic impurities. |
| Inconsistent Results/Poor Reproducibility | 1. Atmospheric Moisture: Amine starting materials and some bases can be hygroscopic, affecting their reactivity. 2. Variability in Reagent Quality: Batch-to-batch variation in the quality of reagents or solvents. | 1. Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 2. Consistent Reagent Source: Use reagents and solvents from a reliable source and of the same grade for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common methods involve the direct N-benzylation of 3,8-diazabicyclo[3.2.1]octane or a multi-step synthesis where the bicyclic core is first constructed and then modified. One reported method involves the reaction of benzylamine with a mesylated derivative of 2,5-dihydroxymethylpyrrolidine.[1] Another approach is the reduction of an intermediate, 3-benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione.
Q2: How can I selectively achieve mono-benzylation and avoid the formation of the 3,8-dibenzyl byproduct?
A2: Achieving selective mono-N-alkylation of diamines can be challenging. Key strategies include:
-
Controlling Stoichiometry: Using a molar excess of the 3,8-diazabicyclo[3.2.1]octane relative to the benzylating agent.
-
Slow Addition: Adding the benzylating agent dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Protecting Groups: Temporarily protecting one of the nitrogen atoms with a group like Boc (tert-butoxycarbonyl) allows for selective benzylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step.
-
Alternative Benzylating Agents: Using benzyl alcohol in the presence of a suitable catalyst may offer better selectivity compared to more reactive benzyl halides.
Q3: What are the recommended reaction conditions for the N-benzylation of 3,8-diazabicyclo[3.2.1]octane?
A3: Typical conditions involve reacting 3,8-diazabicyclo[3.2.1]octane with a benzylating agent such as benzyl bromide or benzyl chloride in the presence of a base. Common bases include potassium carbonate (K2CO3), triethylamine (Et3N), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is often carried out in a polar aprotic solvent like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) at room temperature or with gentle heating.
Q4: What is a suitable method for purifying the crude this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is crucial and often consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of a basic modifier like triethylamine to prevent tailing of the amine product on the silica gel. Acid-base extraction can also be employed to remove non-basic impurities.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Benzylating agents like benzyl bromide are lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving flammable solvents should be conducted away from ignition sources.
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the second nitrogen atom after the initial benzylation.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the cooled solution.
-
Stir the reaction mixture in the ice bath for 3 hours.
-
After the reaction is complete, wash the crude product with water.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl this compound-8-carboxylate.[2][3]
Data Presentation
Table 1: Comparison of Yields for Related Syntheses
| Reaction | Reactants | Product | Yield (%) | Reference |
| Boc Protection | This compound, Boc2O | tert-butyl this compound-8-carboxylate | 65 | [2][3] |
| Cycloaddition | 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium, methyl acrylate | Methyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate | 73 | [4] |
| Cycloaddition | 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium, methyl crotonate | Corresponding 3,8-diazabicyclo[3.2.1]octane derivative | 51 | [4] |
Visualizations
References
Technical Support Center: Purification of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives. The following information is designed to address common challenges encountered during the purification of this class of compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives, particularly when using column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Product is not eluting from the silica gel column. | The mobile phase is not polar enough to displace the basic amine product from the acidic silica gel. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Significant peak tailing is observed during column chromatography. | The basic nitrogen atoms of the diazabicyclo[3.2.1]octane core are interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] | Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or a few drops of ammonia solution, to the mobile phase to neutralize the acidic sites on the silica gel.[1] Alternatively, consider using a different stationary phase like neutral or basic alumina.[1] |
| Poor separation between the product and impurities. | The solvent system is not optimized for the specific separation. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.3 for the desired compound for the best separation on a column. |
| The purified product is a yellow or off-white solid instead of the expected white solid. | This could be due to the presence of trace impurities. If a palladium catalyst was used in the synthesis (e.g., for debenzylation), residual palladium can remain in the product even after chromatography.[2][3][4][5] | While column chromatography can remove a significant amount of residual palladium, a subsequent metal scavenging step might be necessary for complete removal.[2][3][4][5] |
| Multiple spots are observed on TLC after purification. | The compound may be degrading on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If degradation is observed, consider using a less acidic stationary phase like deactivated silica gel or alumina.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials such as the parent 3,8-diazabicyclo[3.2.1]octane, excess benzylating agent (e.g., benzyl bromide), and by-products from side reactions. If a debenzylation step is performed, incomplete removal of the benzyl group can lead to the presence of the starting material in the final product.[6] If a palladium catalyst is used, residual palladium may also be present as an impurity.[2][3][4][5][7]
Q2: How can I visualize my this compound derivative on a TLC plate?
A2: Due to the presence of the benzyl group, these compounds are often UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[8][9][10] For compounds that are not UV-active or for better visualization, various staining solutions can be used. A potassium permanganate (KMnO4) stain is a good general stain for organic compounds and will appear as yellow-brown spots on a purple background.[11] A ninhydrin stain can be used to visualize primary or secondary amines, appearing as colored spots.[8][11]
Q3: What are typical solvent systems for column chromatography of these compounds?
A3: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity is gradually increased to elute the compound. For more polar derivatives, a system of dichloromethane and methanol may be more effective.[1] It is crucial to optimize the solvent system using TLC prior to running a column.
Q4: Is crystallization a viable purification method for these derivatives?
A4: Yes, crystallization can be an effective method for purifying this compound derivatives, especially for obtaining a highly pure solid product. The choice of solvent will depend on the specific derivative's solubility. Common crystallization solvents include ethanol, methanol, and mixtures of ethers and alkanes.
Quantitative Data Summary
The following table summarizes typical purification parameters found in the literature for derivatives of this compound.
| Compound | Purification Method | Mobile Phase / Solvent | Typical Rf | Reference |
| Methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | Flash column chromatography | Cyclohexane/Ethyl acetate (80:20) | 0.33 | [12] |
| 3-benzyl-3,8-diazabicyclooctane[3.2.1]-2,4-dione | Not specified | Not specified | Not specified | [13] |
| tert-Butyl this compound-8-carboxylate | Not specified | Not specified | Not specified | [14] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of a this compound derivative using silica gel column chromatography.
1. Materials:
- Crude this compound derivative
- Silica gel (60 Å, 230-400 mesh)
- Solvents for mobile phase (e.g., hexanes, ethyl acetate, triethylamine)
- TLC plates (silica gel coated with fluorescent indicator)
- Glass column with a stopcock
- Collection tubes or flasks
- UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Visualize the plate under a UV lamp to determine the Rf of the product and impurities.
-
Optimize the solvent system to achieve good separation and an Rf of ~0.2-0.3 for the desired product. Add 0.1-1% triethylamine to the mobile phase if tailing is observed.
-
-
Column Packing:
-
Secure the glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to dislodge air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that will be evaporated.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase as needed to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Visualizations
Caption: A workflow diagram for troubleshooting common issues in the purification of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effect of residual palladium on the performance of organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. TERT-BUTYL this compound-8-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Overcoming challenges in the synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.
Issue 1: Low Yield in Bicyclic Ring Formation
Question: My yield for the formation of the 3,8-diazabicyclo[3.2.1]octane core is significantly lower than expected, and I observe a large amount of a viscous, polymeric substance. What is the likely cause and how can I fix it?
Answer: The most probable cause is the intermolecular condensation of reactive intermediates, which competes with the desired intramolecular cyclization. This is a common issue in reactions aiming to form bicyclic structures.
Troubleshooting Steps:
-
pH Control: For reactions like the Robinson-Schöpf synthesis, maintaining a specific pH range (typically 4-5) is critical. This ensures the amine is sufficiently nucleophilic while the aldehyde remains activated, favoring the intramolecular Mannich reaction over intermolecular side reactions.
-
High-Dilution Conditions: Running the reaction under high-dilution conditions (e.g., <0.01 M) can significantly favor intramolecular cyclization by minimizing the chances of reactive intermediates encountering each other.
-
Slow Addition of Reagents: A slow, controlled addition of one of the key starting materials using a syringe pump can help maintain a low concentration of reactive intermediates, thus suppressing polymerization.
Issue 2: Incomplete N-Benzylation or Formation of Byproducts
Question: I am seeing incomplete conversion of my starting material during the N-benzylation of a 3,8-diazabicyclo[3.2.1]octane precursor, or I am observing the formation of multiple benzylated products. What could be the problem?
Answer: Incomplete benzylation can be due to insufficiently reactive reagents or reaction conditions. The formation of multiple products often points to a lack of selectivity, especially if there are multiple nucleophilic sites, or over-alkylation.
Troubleshooting Steps:
-
Choice of Base and Solvent: The choice of base is crucial. A hindered, non-nucleophilic base can be beneficial to avoid side reactions. The solvent should be anhydrous to prevent hydrolysis of the benzylating agent.
-
Control of Stoichiometry: Carefully control the stoichiometry of the benzylating agent (e.g., benzyl bromide) to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.
-
Reaction Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to more side products. Start at a lower temperature and gradually increase it if the reaction is too slow.
Issue 3: Difficulties in the Reduction of the Dione Precursor
Question: I am attempting to reduce this compound-2,4-dione with Lithium Aluminum Hydride (LiAlH₄), but I am getting a complex mixture of products and a low yield of the desired diamine. What is going wrong?
Answer: LiAlH₄ is a very strong reducing agent and can be unselective, leading to the reduction of other functional groups or cleavage of the bicyclic ring.[1][2] The reaction with β-diketones can be complex, yielding diols, ketones, and alcohols depending on the tautomeric form of the starting material.[3]
Troubleshooting Steps:
-
Alternative Reducing Agents: Consider using a milder or more selective reducing agent. Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH or Red-Al®) has been successfully used for the reduction of the dione precursor to the corresponding diamine.[4]
-
Reaction Conditions: When using LiAlH₄, ensure the reaction is carried out in an anhydrous solvent (e.g., THF, diethyl ether) and at a controlled temperature, often starting at 0°C and then refluxing.
-
Work-up Procedure: The work-up after a LiAlH₄ reduction is critical. A careful, sequential addition of water and then a base solution (e.g., NaOH) is necessary to quench the excess reagent and precipitate the aluminum salts, which can then be filtered off.
Issue 4: Challenges in Product Purification
Question: I am having trouble purifying the final this compound product by column chromatography. The compound seems to be sticking to the silica gel, leading to low recovery.
Answer: Basic amines, such as the target compound, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing peaks and poor separation.
Troubleshooting Steps:
-
Use of Amine-Treated Silica or Alumina: Consider using a column packed with amine-functionalized silica or basic alumina. These stationary phases have a more alkaline surface, which minimizes the strong interaction with basic compounds.
-
Addition of a Base to the Eluent: Adding a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the mobile phase can help to "deactivate" the silica gel by neutralizing the acidic sites and improve the elution of the basic product.
-
Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase chromatography can be a viable alternative. For basic amines, using a mobile phase with a high pH can improve retention and separation by keeping the compound in its free-base form.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed:
-
Route A: From 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione: This route involves the synthesis of the dibenzylated dione, followed by a selective debenzylation at the 8-position, reduction of the remaining amide, and a final benzylation at the 3-position. A variation involves the reduction of the dibenzylated dione followed by selective debenzylation.[4]
-
Route B: From 8-Boc-3,8-diazabicyclo[3.2.1]octane: This approach involves the benzylation of the commercially available or synthetically prepared 8-Boc protected diazabicyclooctane, followed by the removal of the Boc protecting group.
Q2: What are the typical yields for these synthetic routes?
A2: Yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis. Below is a summary of reported yields for key steps.
| Synthetic Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Hydrogenation | 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione | H₂, 10% Pd/C, Ethanol, rt, 3 h, 3 atm | 85 |
| Reduction | 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione | 3-Benzyl-8-(2-methoxyethoxymethyl)-3,8-diazabicyclo[3.2.1]octane | Sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH), Toluene, rt, 2 h | - |
| N-Benzylation | tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | tert-butyl this compound-8-carboxylate | Benzyl bromide, K₂CO₃, Acetonitrile, 80°C | 65 |
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most of the synthetic steps. Use an appropriate eluent system that provides good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or ninhydrin can be useful for visualizing the amine-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q4: What are the safety precautions I should take when working with reagents like LiAlH₄ and benzyl bromide?
A4:
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. Always handle it under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Quench any excess LiAlH₄ carefully and slowly with a suitable reagent, such as ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.
-
Benzyl Bromide: This is a lachrymator and a corrosive substance. It should be handled in a well-ventilated fume hood with appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione [4]
-
A solution of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (3.0 g, 8.4 mmol) in absolute ethanol (70 mL) is hydrogenated in the presence of 10% palladium on charcoal (0.3 g) in a Parr apparatus.
-
The reaction is carried out at room temperature under a hydrogen atmosphere of 3 atm for 3 hours.
-
The catalyst is removed by filtration, and the ethanol is evaporated under reduced pressure to yield the hydrochloric salt of the product.
-
The salt is dissolved in a 10% aqueous solution of Na₂CO₃ (8 mL), and the aqueous solution is extracted with diethyl ether.
-
The organic layer is dried over anhydrous Na₂SO₄ and evaporated to afford 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione as a free base (yield: 85%).
Protocol 2: Reduction of 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione [4]
-
To a solution of 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione in anhydrous toluene at room temperature, add a solution of sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) in toluene.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The reaction is quenched by the careful addition of 5% aqueous NaHCO₃.
-
The mixture is extracted with chloroform (CHCl₃).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to give the crude diamine product.
Visualizations
Caption: Synthetic pathway starting from the dibenzylated dione precursor.
Caption: Synthetic pathway starting from the Boc-protected precursor.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: Scalable Synthesis of 3,8-Diazabicyclo[3.2.1]octane Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3,8-diazabicyclo[3.2.1]octane analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to the 3,8-diazabicyclo[3.2.1]octane core?
A1: Two of the most prominent scalable synthetic routes are the multi-step synthesis starting from diethyl meso-2,5-dibromoadipoate and the 1,3-dipolar cycloaddition of 3-oxidopyraziniums. The former offers a more traditional, four-step approach with an overall yield of around 19% for the 8-methyl analogue. The latter can provide higher yields (51-73%) in a single cycloaddition step, but may require more specialized starting materials.
Q2: What are the critical parameters to control during the cyclization step in the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione?
A2: The cyclization of diethyl cis-1-methylpyrrolidine dicarboxylate with benzylamine is a challenging, high-temperature reaction. Key parameters to control are:
-
Temperature: The reaction requires heating up to 210°C. Precise temperature control is crucial to drive the reaction to completion while minimizing thermal decomposition.
-
Reaction Time: Prolonged heating (up to 18 hours) is necessary. The reaction should be monitored by a suitable technique (e.g., TLC or LC-MS) to determine the optimal endpoint.
-
Solvent Removal: Complete removal of the initial solvent (e.g., xylene) is necessary before proceeding to the high-temperature cyclization.
Q3: How can I purify the final 3,8-diazabicyclo[3.2.1]octane analogues?
A3: Purification strategies depend on the nature of the analogue and impurities. Common methods include:
-
Distillation: For volatile analogues, vacuum distillation can be effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) can provide high purity.
-
Column Chromatography: Silica gel chromatography is a versatile method for removing both polar and non-polar impurities. The choice of eluent will depend on the polarity of the target compound.
Q4: What are the common protecting groups used in the synthesis of 3,8-diazabicyclo[3.2.1]octane analogues?
A4: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atoms in the bicyclic core.[1] It is stable under many reaction conditions and can be readily removed under acidic conditions. Other protecting groups, such as benzyl (Bn) and carbobenzyloxy (Cbz), can also be employed depending on the synthetic strategy.
Troubleshooting Guides
Problem 1: Low yield in the synthesis of diethyl cis-1-methylpyrrolidine dicarboxylate.
| Possible Cause | Suggested Solution |
| Inefficient reaction solvent. | The use of tetrahydrofuran (THF) as a solvent has been shown to significantly improve the yield (up to 91.5%) compared to benzene.[2] |
| Incomplete reaction. | Ensure the reaction is stirred vigorously and allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or GC-MS. |
| Suboptimal temperature. | The reaction is typically carried out at room temperature. Ensure the temperature is maintained within the optimal range. |
Problem 2: Formation of side products during the 1,3-dipolar cycloaddition reaction.
| Possible Cause | Suggested Solution |
| Rearrangement of the initial adduct. | The initially formed 3,8-diazabicyclo[3.2.1]octane can sometimes rearrange to the 2,5-diazabicyclo[2.2.2]octane isomer.[3][4] This can be influenced by the substrate and reaction conditions. Careful optimization of reaction time and temperature may minimize this. |
| Competing reaction pathways. | The choice of dipolarophile can influence the reaction outcome. For instance, using methyl 2-phenyl acrylate as a dipolarophile can favor the formation of the [2.2.2] isomer.[3] |
| Impure starting materials. | Ensure the 3-oxidopyrazinium salt and the dipolarophile are of high purity to avoid unwanted side reactions. |
Problem 3: Difficulty in removing the benzyl protecting group.
| Possible Cause | Suggested Solution |
| Inefficient catalyst. | Use a fresh, high-quality palladium on carbon (Pd/C) catalyst for the hydrogenolysis reaction. |
| Insufficient hydrogen pressure. | Ensure the reaction is carried out under an adequate pressure of hydrogen gas. |
| Catalyst poisoning. | The presence of sulfur-containing compounds or other catalyst poisons can inhibit the reaction. Purify the substrate before the deprotection step. |
Quantitative Data Summary
| Synthetic Route | Key Intermediate | Reagents | Reaction Conditions | Yield | Reference |
| Four-step synthesis | 8-Methyl-3,8-diazabicyclo[3.2.1]octane | Diethyl meso-2,5-dibromoadipoate, methylamine, benzylamine, LiAlH4 | Stepwise synthesis involving cyclization and reduction | ~19% (overall) | [2] |
| 1,3-Dipolar Cycloaddition | 3,8-Diazabicyclo[3.2.1]octane derivative | 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium, methyl acrylate | Room temperature, 45 min | 73% | [4] |
| 1,3-Dipolar Cycloaddition | 3,8-Diazabicyclo[3.2.1]octane derivative | 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium, methyl crotonate | Room temperature, 6 h | 51% | [3] |
Experimental Protocols
Protocol 1: Improved Four-Step Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane [2]
-
Synthesis of diethyl cis-1-methylpyrrolidine dicarboxylate: Diethyl meso-2,5-dibromoadipoate is reacted with methylamine in THF at room temperature to yield diethyl cis-1-methylpyrrolidine dicarboxylate (91.5% yield).
-
Synthesis of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione: The product from step 1 is dissolved in xylene with benzylamine and refluxed for 16 hours. After solvent evaporation, the mixture is heated to 210°C for 18 hours. The crude product is purified by vacuum distillation and recrystallization from ethyl acetate-hexane (34% yield).
-
Reduction of the dione: The dione from step 2 is reduced using lithium aluminum hydride (LiAlH4) in a suitable etheral solvent.
-
Debenzylation: The resulting 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is debenzylated via catalytic hydrogenolysis using Pd/C as a catalyst to afford the final product.
Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of a 3,8-Diazabicyclo[3.2.1]octane Analogue [4]
-
Reactant Preparation: A solution of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium bromide (1 equivalent) in a suitable solvent is prepared.
-
Cycloaddition: Methyl acrylate (1.5 equivalents) is added to the solution of the 3-oxidopyrazinium salt.
-
Reaction: The reaction mixture is stirred at room temperature for 45 minutes.
-
Purification: The crude product is purified by flash chromatography on silica gel (eluting with CH2Cl2/MeOH 99:1) to afford methyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate as a pale yellow solid (73% yield).
Visualizations
Caption: Comparative workflow of two scalable synthesis routes for 3,8-diazabicyclo[3.2.1]octane analogues.
Caption: Decision tree for troubleshooting low yield in the cyclization step.
References
- 1. Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (149771-44-8) for sale [vulcanchem.com]
- 2. IMPROVED SYNTHESIS OF 8-METHYL-3, 8-DIAZABICYCLO [3.2.1] OCTANE | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Debenzylation of 3,8-diazabicyclo[3.2.1]octane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the removal of a benzyl protecting group from the 3,8-diazabicyclo[3.2.1]octane scaffold.
Troubleshooting Guide
Researchers may face several issues during the N-debenzylation of 3,8-diazabicyclo[3.2.1]octane derivatives. This guide provides a systematic approach to identifying and resolving these common problems.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation for N-debenzylation is not working or is very slow. What are the common causes?
A1: Several factors can hinder catalytic hydrogenation for N-debenzylation:
-
Catalyst Poisoning: The free amine of the 3,8-diazabicyclo[3.2.1]octane core (both starting material and product) can poison the palladium catalyst.[1][2][3]
-
Catalyst Quality: The activity of the Pd/C catalyst can diminish over time.
-
Insufficient Hydrogen: For reactions under balloon pressure, leaks can be an issue.[4] Vigorous stirring is also crucial to ensure good mixing of the catalyst, substrate, and hydrogen.[1]
-
Solvent Choice: While alcoholic solvents are common, they can sometimes lead to side reactions like N-alkylation.[5]
Q2: How can I overcome catalyst poisoning?
A2: To mitigate catalyst poisoning:
-
Use Pearlman's Catalyst: Palladium hydroxide on carbon (Pd(OH)₂/C) is often more effective than Pd/C for N-debenzylation as it is more resistant to poisoning by amines.[6]
-
Acidification: Adding an acid like HCl or acetic acid can protonate the amine, reducing its ability to coordinate to and poison the palladium catalyst.[1][4][7]
-
Use a Co-catalyst: A combination of Pd/C with an acidic heterogeneous catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the deprotection.[2][3]
Q3: My reaction is incomplete. What adjustments can I make?
A3: If the reaction does not go to completion:
-
Increase Catalyst Loading: For difficult substrates, the amount of catalyst can be increased, sometimes up to a 1:1 weight ratio with the substrate.[6]
-
Increase Hydrogen Pressure: If using hydrogen gas, increasing the pressure can improve reaction rates.[2][3]
-
Elevate the Temperature: While many hydrogenolysis reactions are run at room temperature, for more resistant substrates, heating may be necessary.[6][7]
-
Change the Hydrogen Source: Catalytic transfer hydrogenation using ammonium formate or formic acid can be an effective alternative to hydrogen gas.[6][8][9]
Q4: I am observing side products. What are they and how can I avoid them?
A4: A common side reaction when using alcoholic solvents (like methanol or ethanol) is N-alkylation of the deprotected amine.[5] The catalyst can oxidize the alcohol to an aldehyde, which then reacts with the secondary amine product via reductive amination.[5] To avoid this, consider using a non-alcoholic solvent like trifluoroethanol.[5]
Q5: Are there non-hydrogenation methods to remove the benzyl group from 3,8-diazabicyclo[3.2.1]octane?
A5: Yes, several alternative methods exist:
-
With Chloroformates: Reaction with 1-chloroethylchloroformate followed by heating in methanol is an effective two-step debenzylation method.[10] Debenzylation has also been achieved using ethyl chloroformate followed by hydrolytic cleavage.[11]
-
Oxidative Cleavage: Reagents like N-Iodosuccinimide (NIS), ceric ammonium nitrate (CAN), or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation.[2][3][12][13][14] However, the compatibility of other functional groups in your molecule with these strong oxidants must be considered.
Data Summary Table
The following table summarizes typical conditions for various N-debenzylation methods.
| Method | Catalyst/Reagent | Hydrogen Source/Conditions | Solvent | Temperature | Typical Reaction Time | Yield | Reference(s) |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1 atm or higher) | Methanol, Ethanol | Room Temp. - 60°C | Hours to overnight | Good | [6][7] |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C (Pearlman's) | H₂ (1 atm) | Ethanol | 60°C | 14 - 48 hours | High | [7] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | Varies | Good | [6] |
| Acid-Facilitated Hydrogenation | 20% Pd(OH)₂/C + Acetic Acid | H₂ (1 atm) | Ethanol | 60°C | 14 hours | ~90% | [7] |
| Chloroformate Method | 1-Chloroethylchloroformate | Followed by reflux in MeOH | Dichloromethane | Varies | - | Good | [10] |
| Oxidative Debenzylation | N-Iodosuccinimide (NIS) | - | Varies | Room Temp. | Varies | Good | [12][13] |
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas [6]
-
Dissolve the N-benzyl-3,8-diazabicyclo[3.2.1]octane derivative (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask, evacuate the system, and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate [6]
-
To a stirred suspension of the N-benzyl-3,8-diazabicyclo[3.2.1]octane derivative (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product can be further purified if necessary.
Protocol 3: Acid-Facilitated Debenzylation with Pearlman's Catalyst [7]
-
To a solution of the N-benzyl substrate (1 mmol) in ethanol (60 mL), add acetic acid (1.5 mmol).
-
Add 20% Pd(OH)₂/C (150 mg) to the solution.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at 60°C for 14 hours.
-
Monitor the reaction for the complete consumption of the starting material.
-
After completion, cool the reaction mixture and filter through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
References
- 1. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. users.ox.ac.uk [users.ox.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent biological assay results | Compound degradation in assay media, compound precipitation, or non-specific binding. | 1. Assess compound stability in your specific assay buffer. 2. Confirm the solubility of your compound at the tested concentrations. 3. Include a non-specific binding control in your assay. |
| Appearance of new peaks in HPLC analysis of stored samples | Degradation of the compound due to oxidation, hydrolysis, or photodecomposition. | 1. Store compounds under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using amber vials. 3. Store at recommended low temperatures, and consider lyophilization for long-term storage. |
| Loss of compound potency over time | Chemical instability leading to the formation of less active or inactive byproducts. | 1. Re-purify the compound if degradation is suspected. 2. Perform a forced degradation study to identify stable conditions. 3. Synthesize fresh batches of the compound for critical experiments. |
| Poor solubility in aqueous buffers | The hydrophobic nature of the benzyl group and the bicyclic core. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Use a co-solvent system if compatible with your experiment. 3. Consider salt forms of the compound to enhance aqueous solubility. |
Frequently Asked Questions (FAQs)
1. What are the most common stability issues with this compound derivatives?
While specific stability data is highly dependent on the full molecular structure, derivatives of this class may be susceptible to:
-
Oxidation: The tertiary amine in the bicyclic system and the benzylic position can be prone to oxidation.
-
N-Debenzylation: The benzyl group can be cleaved under certain reductive or oxidative conditions, or metabolically in in vivo studies.
-
Photodegradation: Aromatic systems, like the benzyl group, can be susceptible to degradation upon exposure to UV light.[1]
2. How should I store my this compound derivatives for optimal stability?
For long-term storage, it is recommended to store the compounds as a solid (lyophilized powder if possible) at -20°C or -80°C in a tightly sealed container, protected from light. For short-term storage, a stock solution in anhydrous DMSO at -20°C is generally acceptable. Always minimize freeze-thaw cycles.
3. I am observing a gradual color change in my solid compound. What could be the cause?
A color change often indicates degradation, likely due to oxidation. It is advisable to re-analyze the compound's purity by HPLC and NMR to assess the extent of degradation before use.
4. Can I expect these compounds to be stable in acidic or basic aqueous solutions?
The stability of your specific derivative in acidic or basic conditions should be experimentally determined. The amine functionalities may make the compound susceptible to degradation at pH extremes, especially at elevated temperatures. A forced degradation study is the best way to assess this.
5. Are there any known metabolic liabilities for this class of compounds?
The benzyl group can be a site of metabolic activity, potentially leading to hydroxylation on the aromatic ring or N-debenzylation. The bicyclic core is generally more metabolically stable, but specific substitutions can influence metabolic pathways.
Quantitative Data Presentation
The following tables are templates for summarizing stability data from your experiments.
| Solvent | Time (hours) | % Initial Compound Remaining |
| DMSO | 0 | 100 |
| 24 | ||
| 48 | ||
| Acetonitrile | 0 | 100 |
| 24 | ||
| 48 | ||
| PBS (pH 7.4) | 0 | 100 |
| 24 | ||
| 48 |
| Condition | Time (hours) | % Initial Compound Remaining | Major Degradation Products (if identified) |
| 0.1 M HCl (60°C) | 24 | ||
| 0.1 M NaOH (60°C) | 24 | ||
| 3% H₂O₂ (RT) | 24 | ||
| Heat (80°C, solid) | 72 | ||
| Light (ICH Q1B) | 24 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Analysis
This protocol outlines a general method for assessing the purity and stability of this compound derivatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to a working concentration of 50 µg/mL in a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject 10 µL of the sample. The peak area of the parent compound is used to calculate the percentage remaining over time.
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation pathways and to validate that the analytical method is "stability-indicating."
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of your compound in acetonitrile or a suitable solvent.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 72 hours. Prepare a sample for analysis.
-
Photolytic Degradation: Expose a solution of the compound to light conditions as specified in the ICH Q1B guideline (e.g., 1.2 million lux hours and 200 W·h/m²).[2][3]
-
Analysis: Analyze all samples by the HPLC-UV method described above. For identification of degradation products, LC-MS analysis is recommended.
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways where this compound derivatives may be active, based on their reported use as scaffolds for inhibitors of KRAS, sigma-1, and mu-opioid receptors.
Caption: Simplified KRAS signaling pathway.
Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.
Caption: Mu-opioid receptor signaling pathway.
Experimental Workflow
Caption: General workflow for a chemical stability study.
References
Validation & Comparative
A Comparative Guide to 3-Benzyl-3,8-diazabicyclo[3.2.1]octane and Other Bicyclic Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The rigid architecture of bicyclic scaffolds has long been leveraged in medicinal chemistry to impart favorable pharmacological properties, including enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these, the 3-benzyl-3,8-diazabicyclo[3.2.1]octane framework has emerged as a versatile and privileged scaffold in the design of novel therapeutics targeting the central nervous system (CNS) and other biological systems. This guide provides a comprehensive comparison of the this compound scaffold with other prominent bicyclic systems, such as the tropane and 3,9-diazabicyclo[3.3.1]nonane scaffolds, supported by experimental data and detailed methodologies.
Introduction to Bicyclic Scaffolds in Medicinal Chemistry
Bicyclic ring systems are attractive scaffolds in drug design due to their conformational rigidity, which can pre-organize appended pharmacophoric groups into a specific spatial orientation for optimal interaction with a biological target.[1] This rigidity often leads to an increase in binding affinity and selectivity compared to more flexible acyclic or monocyclic analogues. The this compound scaffold, a key structural motif, has been successfully incorporated into a variety of biologically active compounds, demonstrating its utility as a valuable template in medicinal chemistry.[2]
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The introduction of a bicyclic scaffold can significantly influence these properties.
| Scaffold | Representative Compound Example | LogP/cLogP | Molecular Weight ( g/mol ) | Key Pharmacokinetic Features |
| This compound | This compound | 2.5 (estimated) | 202.30 | Generally good CNS penetration due to optimal lipophilicity. The presence of two nitrogen atoms offers handles for modulating solubility and metabolic stability. |
| Tropane | Tropine | 0.4 | 141.21 | Can cross the blood-brain barrier.[3][4] Lipophilicity can be tuned by N-substitution.[5] Some derivatives exhibit high metabolic stability. |
| 3,9-Diazabicyclo[3.3.1]nonane | 3,9-Diazabicyclo[3.3.1]nonane | -0.6 (estimated) | 126.21 | The larger ring system can influence conformation and target binding. Physicochemical properties are highly dependent on substitution. |
Comparative Biological Activities
The this compound scaffold has been explored for a range of biological activities, with notable successes in the development of analgesics, antiarrhythmics, and antiviral agents.
Analgesic Activity
Derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized as potent analgesics, acting as analogues of epibatidine.[6]
| Compound | Scaffold | Assay | Result |
| 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | 3,8-Diazabicyclo[3.2.1]octane | Hot Plate Test (mice, 1 mg/kg, s.c.) | Significant increase in pain threshold for ~45 min[6] |
| Epibatidine | 7-Azabicyclo[2.2.1]heptane | Hot Plate Test | Potent analgesic |
| Morphine | Phenanthrene | Hot Plate Test | Potent analgesic (opioid standard) |
Nicotinic Acetylcholine Receptor (nAChR) Binding
The analgesic effects of some 3,8-diazabicyclo[3.2.1]octane derivatives are mediated through their interaction with nicotinic acetylcholine receptors.[6]
| Compound | Scaffold | Receptor Subtype | Kᵢ (nM) |
| 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | 3,8-Diazabicyclo[3.2.1]octane | α₄β₂ nAChR | 4.1 ± 0.21[6] |
| Epibatidine | 7-Azabicyclo[2.2.1]heptane | α₄β₂ nAChR | High affinity |
Monoamine Transporter Inhibition
Both 3,8-diazabicyclo[3.2.1]octane and tropane scaffolds have been utilized to develop potent monoamine transporter inhibitors, which are of interest for treating neuropsychiatric disorders.
| Compound | Scaffold | Target | Kᵢ (nM) |
| N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropane derivative | Tropane | Dopamine Transporter (DAT) | 12-50[5] |
| N-benzylated bicyclic azepane | Bicyclic Azepane | Norepinephrine Transporter (NET) | < 100 |
| N-benzylated bicyclic azepane | Bicyclic Azepane | Dopamine Transporter (DAT) | < 100 |
Experimental Protocols
Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of a compound by measuring the latency of a mouse's response to a thermal stimulus.
Procedure:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Mice are individually placed on the hot plate, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
The test compound or vehicle is administered (e.g., subcutaneously) at a specific time before the test.
-
The increase in latency compared to the vehicle-treated group indicates analgesic activity.
Acetic Acid-Induced Writhing Test for Analgesia
Objective: To evaluate the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain-induced writhing behavior in mice.
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a specific period, a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.
-
The number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
A reduction in the number of writhes compared to the control group indicates analgesic activity.
Radioligand Binding Assay for nAChR
Objective: To determine the binding affinity of a test compound for a specific nicotinic acetylcholine receptor subtype.
Procedure:
-
Cell membranes expressing the target nAChR subtype are prepared.
-
The membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing Key Concepts
Caption: A generalized workflow for the preclinical evaluation of novel drug candidates based on bicyclic scaffolds.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) modulation by agonists and antagonists.
Conclusion
The this compound scaffold represents a valuable and versatile platform in modern drug discovery. Its rigid framework allows for the precise positioning of pharmacophoric elements, leading to potent and selective interactions with a variety of biological targets, particularly within the central nervous system. When compared to other bicyclic scaffolds like tropane, it offers a distinct structural template with its own set of advantages in terms of synthetic accessibility and the ability to fine-tune physicochemical and pharmacokinetic properties. The continued exploration and functionalization of the this compound core will undoubtedly lead to the discovery of novel and improved therapeutic agents.
References
- 1. enamine.net [enamine.net]
- 2. 3,8-Diazabicyclo[3.2.1]octane (280-06-8) for sale [vulcanchem.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane and Tropane Alkaloids: A Guide for Researchers
In the landscape of neuropharmacology and drug development, the structural scaffolds of molecules are pivotal in determining their biological activity. This guide provides a comparative analysis of the synthetic compound 3-Benzyl-3,8-diazabicyclo[3.2.1]octane and the naturally occurring tropane alkaloids, such as cocaine and atropine. While both classes of compounds share a bicyclic nitrogen-containing core, their pharmacological profiles diverge significantly, offering distinct opportunities for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their physicochemical properties, pharmacological activities, and toxicological profiles, supported by available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles. While detailed experimental data for this compound is sparse in publicly available literature, information on representative tropane alkaloids is more established.
| Property | This compound | Cocaine | Atropine |
| Molecular Formula | C₁₃H₁₈N₂[1] | C₁₇H₂₁NO₄[2] | C₁₇H₂₃NO₃[3] |
| Molecular Weight | 202.30 g/mol [1] | 303.35 g/mol | 289.4 g/mol [4] |
| Melting Point | Not available | 98 °C | 114-116 °C[4][5] |
| Boiling Point | Not available | 187 °C at 0.1 mmHg[2][6] | Not available |
| Solubility | Not available | Insoluble in water (freebase)[6]; Hydrochloride salt is water-soluble.[6] | Slightly soluble in water; soluble in alcohol, chloroform, ether, and glycerol.[3][5] |
| pKa | Not available | 8.6 | 9.8 |
Pharmacological Activity: A Tale of Two Scaffolds
The primary pharmacological distinction between this compound and tropane alkaloids lies in their principal molecular targets. Tropane alkaloids are well-characterized for their effects on monoamine transporters and muscarinic acetylcholine receptors. In contrast, derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have shown affinity for opioid and nicotinic acetylcholine receptors.
Tropane Alkaloids: Targeting Dopamine and Muscarinic Receptors
Cocaine , a prominent tropane alkaloid, exerts its potent psychostimulant effects by inhibiting the reuptake of monoamine neurotransmitters, with a high affinity for the dopamine transporter (DAT).[7] This blockade leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.
Atropine , another well-known tropane alkaloid, acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3] It non-selectively blocks all five subtypes of muscarinic receptors (M1-M5), leading to a wide range of physiological effects.
The following table summarizes the receptor binding affinities of cocaine and atropine.
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) |
| Cocaine | Dopamine Transporter (DAT) | 95 - 260 | 140 - 730 |
| Serotonin Transporter (SERT) | 240 - 450 | 310 - 1300 | |
| Norepinephrine Transporter (NET) | 250 - 3000 | 260 - 4700 | |
| Atropine | Muscarinic M1 Receptor | 1.0 - 2.5 | ~2 |
| Muscarinic M2 Receptor | 1.7 - 5.0 | ~4 | |
| Muscarinic M3 Receptor | 1.0 - 3.2 | ~4 | |
| Muscarinic M4 Receptor | 0.8 - 2.4 | ~2 | |
| Muscarinic M5 Receptor | 1.8 - 3.4 | ~3 |
This compound: A Scaffold for Opioid and Nicotinic Receptor Ligands
One study reported that a series of 3,8-diazabicyclo[3.2.1]octane derivatives, when substituted at the 3-position with a chlorinated heteroaryl ring, exhibited significant analgesic effects. The most promising compound, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, demonstrated high affinity for the α4β2 nicotinic acetylcholine receptor subtype with a Kᵢ of 4.1 nM.[8]
Furthermore, other research has shown that certain N3/N8-disubstituted 3,8-diazabicyclo[3.2.1]octane derivatives possess potent agonist activity at the µ-opioid receptor, with some analogues showing potency comparable to or greater than morphine.[9][10]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Cocaine | C17H21NO4 | CID 446220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atropine | 51-55-8 [chemicalbook.com]
- 4. Atropine: Structure, Uses, Mechanism & Side Effects [vedantu.com]
- 5. Tropane Alkaloids [epharmacognosy.com]
- 6. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cocaine: an updated overview on chemistry, detection, biokinetics, and pharmacotoxicological aspects including abuse pattern. - Drugs and Alcohol [drugsandalcohol.ie]
- 8. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xray.uky.edu [xray.uky.edu]
- 10. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,8-Diazabicyclo[3.2.1]octane Analogs and Epibatidine: A Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional properties of epibatidine, a potent analgesic alkaloid, and a representative analog from the 3,8-diazabicyclo[3.2.1]octane series. Due to the limited publicly available data on the specific analgesic and nicotinic acetylcholine receptor (nAChR) binding properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane, this guide will utilize data for a closely related and well-characterized analog, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane , as a surrogate for quantitative comparison. This approach allows for a meaningful evaluation of the potential of the 3,8-diazabicyclo[3.2.1]octane scaffold as a less toxic alternative to epibatidine.
Structural and Functional Overview
Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a powerful analgesic agent, with a potency reported to be several hundred times greater than that of morphine.[1][2] Its analgesic effects are not mediated by opioid receptors but through its potent agonism at neuronal nicotinic acetylcholine receptors (nAChRs).[3][4] However, the therapeutic potential of epibatidine is severely limited by its high toxicity, which is linked to its non-selective activation of various nAChR subtypes, including those in the central and autonomic nervous systems.[1][4]
This toxicity has driven the development of numerous epibatidine analogs with the goal of separating the desired analgesic effects from the adverse toxic effects. One such approach has been the modification of the core bicyclic structure. The 3,8-diazabicyclo[3.2.1]octane scaffold has been explored as a structural analog of epibatidine's 7-azabicyclo[2.2.1]heptane core.[5][6][7] Theoretical calculations and NMR spectroscopy have indicated that compounds based on the 3,8-diazabicyclo[3.2.1]octane system can adopt a conformation similar to that of epibatidine, allowing them to interact with nAChRs.[5][7]
Below is a structural comparison of epibatidine, the specific compound of interest this compound, and the representative analog used for functional comparison, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane.
| Compound | Structure | Key Features |
| Epibatidine | 7-azabicyclo[2.2.1]heptane core with an exo-2-(6-chloro-3-pyridyl) substituent. | |
| This compound | Chemical structure needs to be generated. For the purpose of this guide, a placeholder will be used. | 3,8-diazabicyclo[3.2.1]octane core with a benzyl group at the 3-position. |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (Analog 1a) | Chemical structure needs to be generated. For the purpose of this guide, a placeholder will be used. | 3,8-diazabicyclo[3.2.1]octane core with a 6-chloro-3-pyridazinyl substituent at the 3-position.[5] |
Comparative Pharmacological Data
The following table summarizes the available quantitative data on the nAChR binding affinity and analgesic potency of epibatidine and the representative 3,8-diazabicyclo[3.2.1]octane analog.
| Parameter | Epibatidine | 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (Analog 1a) |
| nAChR Subtype Affinity (Ki) | ~0.02-0.04 nM (α4β2) | 4.1 ± 0.21 nM (α4β2)[5][7] |
| Analgesic Activity (Hot Plate Test) | Extremely potent | Significant increase in pain threshold at 1 mg/kg (s.c.), lasting for about 45 minutes.[5][7] |
| Analgesic Activity (Mouse Abdominal Constriction Test) | Not specified in the same study | Good protection at 5 mg/kg; complete prevention of constrictions at 20 mg/kg.[5][7] |
| Mechanism of Action | Nicotinic (non-opioid) | Nicotinic (antagonized by mecamylamine, not by naloxone).[5][7] |
| Neuromuscular Junction Activity | Active (contributes to toxicity) | Devoid of activity.[5][7] |
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
This protocol is a generalized procedure for determining the binding affinity of a test compound for the α4β2 nAChR subtype using [³H]-epibatidine as the radioligand.
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cell lines (e.g., HEK293) stably expressing the human α4 and β2 nAChR subunits, or from rat forebrain tissue known to be rich in this subtype.
-
Radioligand: [³H]-Epibatidine (Specific Activity: 30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Competitor: A high concentration of a known nAChR ligand, such as nicotine (e.g., 100 µM) or unlabeled epibatidine.
-
Test Compounds: Serial dilutions of the compounds to be tested (e.g., 3,8-diazabicyclo[3.2.1]octane analogs).
-
Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Equipment: 96-well plates, cell harvester, and a liquid scintillation counter.
2. Procedure:
-
In a 96-well plate, set up the assay in triplicate with a final volume of 150-250 µL.
-
Total Binding: Add membrane preparation, a fixed concentration of [³H]-Epibatidine (typically at or below its Kd value, e.g., 0.1-0.5 nM), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [³H]-Epibatidine, and a saturating concentration of the non-specific binding competitor (e.g., 100 µM nicotine).
-
Competition Binding: Add membrane preparation, [³H]-Epibatidine, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters, followed by several washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hot Plate Test for Analgesia
This is a standard behavioral test to assess the central analgesic efficacy of a compound in rodents.
1. Animals:
-
Male mice (e.g., Swiss albino) weighing 20-25 g are commonly used. Animals are acclimatized to the laboratory conditions before the experiment.
2. Equipment:
-
A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C). The apparatus should have a restraining cylinder to keep the animal on the heated surface.
3. Procedure:
-
Administer the test compound (e.g., 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane) or a vehicle control to the animals via a specific route (e.g., subcutaneous, s.c.).
-
At predetermined time points after administration (e.g., 15, 30, 45, 60 minutes), place each mouse individually on the hot plate.
-
Start a stopwatch and observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) for the first clear sign of a pain response.
-
A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage to the animal's paws. If the animal does not respond by the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
4. Data Analysis:
-
The increase in pain threshold is typically expressed as the percentage of the maximum possible effect (% MPE), calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect compared to the control group.
Visualized Pathways and Workflows
Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Caption: Logical Relationship in the Development of Epibatidine Analogs.
Conclusion
The comparison between epibatidine and the 3,8-diazabicyclo[3.2.1]octane series, represented here by 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, highlights a classic drug development strategy: modifying a potent but toxic lead compound to achieve a safer therapeutic profile. The data indicates that the 3,8-diazabicyclo[3.2.1]octane scaffold is a viable alternative to epibatidine's core structure.
While the representative analog shows a lower binding affinity for the α4β2 nAChR compared to epibatidine, it retains significant, centrally-mediated analgesic activity.[5][7] Crucially, it appears to be devoid of activity at the neuromuscular junction, which is a major contributor to epibatidine's toxicity.[5][7] This suggests that the 3,8-diazabicyclo[3.2.1]octane core can confer a degree of selectivity, potentially leading to a wider therapeutic window.
Further research into derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold, including the 3-benzyl derivative, is warranted to fully explore their potential as novel analgesic agents. Structure-activity relationship (SAR) studies focusing on modifications of the substituent at the 3- or 8-position could lead to the identification of compounds with optimized potency and selectivity for specific nAChR subtypes, ultimately paving the way for new, non-opioid pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. [PDF] Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. | Semantic Scholar [semanticscholar.org]
Validating the Analgesic Potential of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic activity of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives, evaluating their performance against established analgesic agents. The information herein is supported by experimental data from preclinical studies, offering insights into their potential as novel pain therapeutics. While direct in-vivo analgesic data for this compound derivatives is limited in publicly available literature, this guide draws comparisons from closely related analogues and relevant receptor binding affinities to project their potential efficacy.
Executive Summary
Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have emerged as a promising class of compounds with significant analgesic properties. Research into this family has revealed potent activity in established animal models of pain. Notably, while the focus of this guide is on the 3-benzyl substituted derivatives, much of the available in-vivo data comes from analogues with different substitutions at the 3-position, such as the highly potent 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane.[1][2] The analgesic effects of these compounds are believed to be mediated through interactions with nicotinic acetylcholine receptors (nAChRs), distinguishing their mechanism from traditional opioids.[1][2] More recent findings have also identified 3-benzyl derivatives as potent mu-opioid receptor (MOR) agonists, suggesting a potential dual mechanism of action or a different primary target for analgesia within this chemical series.[3] This guide will synthesize the available data to provide a clear comparison with standard analgesics, detail the experimental methodologies used for their validation, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Comparative Analgesic Activity
The following tables summarize the quantitative data from preclinical studies on a representative 3,8-diazabicyclo[3.2.1]octane derivative and standard analgesic drugs.
Table 1: Hot Plate Test - A Measure of Central Analgesic Activity
The hot plate test assesses the response to a thermal stimulus, primarily evaluating centrally mediated analgesia. An increase in the latency to a pain response (e.g., paw licking or jumping) indicates an analgesic effect.
| Compound | Dose (mg/kg, s.c.) | Mean Latency Increase (%) | Duration of Action (min) | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | 1.0 | Significant Increase | ~45 | [1][2] |
| Morphine | 5.0 | Significant Increase | >60 | [4] |
| Morphine | 10.0 | ~100% MPE* at 30 min | >90 | [5] |
| Morphine | 20.0 | >100% MPE* at 30 min | >90 | [5] |
*MPE: Maximum Possible Effect
Table 2: Acetic Acid-Induced Writhing Test - A Model of Visceral Pain
The writhing test induces visceral pain through the intraperitoneal injection of acetic acid. A reduction in the number of abdominal constrictions (writhes) indicates peripheral and/or central analgesic activity.
| Compound | Dose (mg/kg, i.p.) | Inhibition of Writhing (%) | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | 5.0 | Good Protection | [1][2] |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | 20.0 | 100% | [1][2] |
| Diclofenac | 3.0 - 30.0 | Dose-dependent inhibition | [6] |
| Diclofenac | 10.0 | Significant Inhibition | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Hot Plate Test
Objective: To assess the central analgesic activity of a compound by measuring the reaction time to a thermal stimulus.
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C.
Procedure:
-
Animal Acclimatization: Male Swiss mice (20-25 g) are acclimatized to the laboratory environment for at least one hour before testing.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a pain response (licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (typically 30-45 seconds) is established to prevent tissue damage.
-
Compound Administration: The test compound (e.g., 3-substituted-3,8-diazabicyclo[3.2.1]octane derivative), a standard drug (e.g., morphine), or a vehicle control is administered to different groups of animals, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Post-treatment Latency: At predetermined time intervals (e.g., 15, 30, 45, 60, and 90 minutes) after drug administration, the mice are again placed on the hot plate, and the reaction latency is recorded.
-
Data Analysis: The percentage increase in latency or the Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral and central analgesic activity of a compound by quantifying the reduction in visceral pain responses.
Procedure:
-
Animal Groups: Male Swiss mice (20-25 g) are divided into control, standard, and test groups.
-
Compound Administration: The test compound, a standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac, or a vehicle is administered (e.g., intraperitoneally or orally) to the respective groups.
-
Induction of Writhing: After a specific absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce the writhing response.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-20 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.
Mandatory Visualizations
Signaling Pathways
The analgesic effects of 3,8-diazabicyclo[3.2.1]octane derivatives are potentially mediated by the nicotinic acetylcholine and opioid receptor signaling pathways.
Experimental Workflows
The following diagrams illustrate the workflows for the primary experimental assays used to validate analgesic activity.
References
- 1. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. | Semantic Scholar [semanticscholar.org]
- 3. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 3-benzyl-3,8-diazabicyclo[3.2.1]octane scaffold is a versatile structural motif that has been incorporated into a variety of compounds with diverse pharmacological activities. This guide provides a comparative analysis of the reported in vitro and in vivo efficacy of these compounds across different therapeutic areas, supported by experimental data and detailed methodologies.
Overview of Therapeutic Applications
Compounds based on the this compound core have been investigated for a range of therapeutic applications, including:
-
Analgesia: Targeting opioid receptors.
-
Cancer: Exhibiting antiproliferative properties and acting as PARP inhibitors.
-
Cardiac Arrhythmias: Functioning as antiarrhythmic agents.
-
Viral Infections: Acting as HIV entry inhibitors.
-
Neurological and Psychiatric Disorders: Showing potential as atypical antipsychotics.
-
Other Targets: Including vasopressin antagonists and TASK-1/TASK-3 channel blockers.
This guide will delve into the comparative efficacy of these compounds in some of the most extensively studied of these areas.
General Workflow for Efficacy Comparison
The following diagram illustrates the typical workflow for comparing the in vitro and in vivo efficacy of pharmaceutical compounds.
Analgesic Properties: Opioid Receptor Modulation
A series of 3,8-diazabicyclo[3.2.1]octane derivatives have been investigated for their analgesic properties, primarily through their interaction with opioid receptors.
Quantitative Data Summary
| Compound | In Vitro Assay (µ/δ-selectivity) | In Vivo Assay (Hot-plate test in mice) | Reference |
| 1b | High µ/δ-selectivity | ED50 = 0.44 mg/Kg | [1] |
| 2b | Higher µ/δ-selectivity than 1b | ED50 = 0.16 mg/Kg | [1] |
| 2 | MOR Agonist Activity (EC50 = 0.39 nM) | Significant analgesic efficacy in hot-plate assay | [2] |
| 5 | MOR Agonist Activity (EC50 = 0.27 nM) | Not reported | [2] |
| 6 | MOR Agonist Activity (EC50 = 41.26 nM) | Not reported | [2] |
| Morphine | MOR Agonist Activity (EC50 = 7.64 nM) | ED50 = 5 mg/Kg | [1][2] |
| Fentanyl | MOR Agonist Activity (EC50 = 0.21 nM) | Not reported | [2] |
ED50: Effective dose for 50% of the maximal effect. EC50: Half maximal effective concentration. MOR: Mu-opioid receptor.
Experimental Protocols
-
In Vitro Opioid Receptor Binding and Functional Assays:
-
Receptor Binding: Radioligand binding assays are performed using cell membranes expressing µ and δ opioid receptors to determine the binding affinity (Ki) of the compounds.
-
Functional Assessment: The agonist activity of the compounds at the mu-opioid receptor is determined using commercially available kits, such as the Eurofins DiscoverX HitHunter® cAMP Assay. This assay measures the inhibition of cAMP production upon receptor activation.[2]
-
-
In Vivo Analgesic Activity (Hot-Plate Test):
-
Mice are placed on a heated plate (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured.
-
The test compounds or a control (e.g., saline, morphine) are administered intraperitoneally (i.p.) at various doses before the test.
-
The analgesic effect is determined by the increase in the latency time compared to the control group.[1]
-
Antiproliferative and Antitumor Activity
Certain 3,8-diazabicyclo[3.2.1]octane derivatives have shown promise as anticancer agents, with some acting as PARP inhibitors.
Quantitative Data Summary
| Compound | In Vitro Antiproliferative Activity (IC50) | In Vitro PARP1 Inhibition (IC50) | In Vivo Antitumor Activity | Reference |
| 2a | Leukemia cell lines: low µM range; Solid tumors: 4-14 µM | Not reported | Not reported | [3] |
| 2b | Leukemia cell lines: up to 3 µM; Potent against certain solid tumor cell lines | Not reported | Not reported | [3] |
| B1 | HCT-15 & HCC1937 cell lines: Potent | 63.81 ± 2.12 nM | Stated as necessary for further research | [4] |
| Olaparib | Positive control | More potent than B1 | Not reported | [4] |
IC50: Half maximal inhibitory concentration.
Experimental Protocols
-
In Vitro Antiproliferative Assays:
-
A panel of human tumor cell lines (e.g., leukemia, solid tumors) and normal human tissue-derived cells are used.
-
Cells are treated with various concentrations of the test compounds for a specified period.
-
Cell viability or proliferation is assessed using methods like the MTT assay or CCK-8 assay. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.[3]
-
-
In Vitro PARP1 Inhibition Assay:
-
The ability of the compounds to inhibit the activity of the PARP1 enzyme is measured using commercially available assay kits.
-
These assays typically measure the incorporation of NAD+ into a substrate, which is a hallmark of PARP activity. The IC50 value for enzyme inhibition is determined.[4]
-
-
Immunofluorescence for PAR Aggregation:
-
Cancer cell lines (e.g., HCT-15, HCC1937) are treated with an agent to induce DNA damage (e.g., H2O2) in the presence or absence of the test compound.
-
Cells are then fixed, permeabilized, and stained with an antibody specific for poly(ADP-ribose) (PAR).
-
The aggregation of PAR is visualized using fluorescence microscopy to assess the inhibitory effect of the compound on PARP activity in a cellular context.[4]
-
Antiarrhythmic Properties
Analogues of the Class III antiarrhythmic agent Ambasilide, incorporating a 3,8-diazabicyclo[3.2.1]octane moiety, have been synthesized and evaluated.
Quantitative Data Summary
| Compound Series | In Vitro Electrophysiological Effects | In Vivo Effects | Reference |
| Ambasilide Analogues | Lengthened effective refractory period (ERP) with no or slight increase in impulse conduction time (ICT). Lengthened action potential duration (APD). | Not explicitly detailed in the provided abstract, but in vitro data suggests potential for in vivo antiarrhythmic effects. | [5] |
Experimental Protocols
-
In Vitro Extracellular Electrophysiological Assays:
-
These assays are performed to assess the effects of the compounds on the electrophysiological properties of cardiac tissue.
-
Parameters such as the effective refractory period (ERP) and impulse conduction time (ICT) are measured.[5]
-
-
Conventional Microelectrode Technique:
-
This technique is used to measure the action potential duration (APD) in isolated cardiac muscle preparations.
-
Changes in the APD are indicative of Class III antiarrhythmic activity.[5]
-
Conclusion
The this compound scaffold has proven to be a valuable template for the design of novel therapeutic agents. The comparison of in vitro and in vivo data is crucial for the successful translation of these compounds from the laboratory to clinical applications. While many of the reviewed studies demonstrate promising in vitro activity, further comprehensive in vivo studies are often required to establish their therapeutic potential, including detailed pharmacokinetic and toxicology profiles. The data and methodologies presented in this guide offer a foundation for researchers in the field of drug discovery and development to build upon.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unibas.it [iris.unibas.it]
- 4. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3,8-Diazabicyclo[3.2.1]octane: A Superior Bioisostere to Piperazine in Modern Drug Development
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates is perpetual. In this context, 3,8-diazabicyclo[3.2.1]octane has emerged as a compelling bioisostere for the widely used piperazine ring, offering distinct structural and functional advantages. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to inform strategic decisions in drug design.
The rigid, bicyclic structure of 3,8-diazabicyclo[3.2.1]octane offers a conformationally constrained alternative to the more flexible piperazine ring.[1][2] This rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, this unique three-dimensional structure can orient substituents in precise vectors, enabling more specific interactions with target proteins.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
A key aspect of bioisosteric replacement is the modulation of a drug candidate's physicochemical and pharmacokinetic profiles. While direct comparative data for a wide range of analogous pairs is not always available in single studies, we can extrapolate from known properties of the core scaffolds and data from specific case studies.
| Property | Piperazine | 3,8-Diazabicyclo[3.2.1]octane | Advantage of 3,8-Diazabicyclo[3.2.1]octane |
| Structure | Flexible chair/boat conformations | Rigid bicyclic structure | Pre-organization for target binding, reduced entropic penalty. |
| pKa | pKa1: ~5.35, pKa2: ~9.73[3] | Generally basic, specific pKa is derivative-dependent. | The constrained nature can influence the basicity of the nitrogen atoms, potentially altering drug-receptor interactions and solubility at physiological pH. |
| clogP (Calculated LogP) | -1.50[4] | -0.2[5] | The higher lipophilicity of the core scaffold can enhance membrane permeability, a crucial factor for oral bioavailability and CNS penetration. |
| Aqueous Solubility | Freely soluble[3][6] | Generally soluble, but can be influenced by substituents. | While piperazine is highly soluble, the diazabicyclooctane scaffold can be tailored to achieve a balance between solubility and permeability. |
| Metabolic Stability | Susceptible to N-dealkylation and oxidation.[7] | Often exhibits improved metabolic stability due to steric hindrance around the nitrogen atoms.[7] | The bicyclic structure can shield the nitrogen atoms from metabolic enzymes, leading to a longer half-life and improved pharmacokinetic profile. |
Case Study: KRAS-G12D Inhibitors
A compelling example of the advantages of 3,8-diazabicyclo[3.2.1]octane over piperazine is seen in the development of inhibitors for the oncogenic KRAS-G12D protein. A study directly compared two compounds with identical core structures, differing only in the use of a piperazine versus a 3,8-diazabicyclo[3.2.1]octane moiety.
| Compound | Scaffold | IC50 (Panc1 cell line) |
| 10a | Piperazine | 6.17 µM |
| 10c | 3,8-Diazabicyclo[3.2.1]octane | 1.40 µM |
The compound incorporating the 3,8-diazabicyclo[3.2.1]octane scaffold (10c) demonstrated significantly greater anti-proliferative activity in the KRAS-G12D mutated pancreatic cancer cell line Panc1. This superior potency is attributed to the rigid scaffold's ability to pre-organize the molecule for optimal interaction with the target protein, highlighting the tangible benefits of this bioisosteric replacement in enhancing biological activity.
Experimental Protocols
To facilitate the replication and validation of comparative studies, detailed experimental methodologies are crucial.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, mimicking early drug discovery screening.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.
-
Analysis: Analyze the plate using a nephelometer to measure light scattering, which is proportional to the amount of precipitated compound. Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the soluble compound in the supernatant by LC-MS/MS.
-
Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.
Metabolic Stability Assay (Liver Microsomes)
Purpose: To assess the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of pooled human liver microsomes (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the same buffer.
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mM.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Visualizing the Rationale and Workflow
To better illustrate the concepts and processes discussed, the following diagrams are provided.
Caption: Bioisosteric replacement of piperazine with 3,8-diazabicyclo[3.2.1]octane.
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS-G12D inhibitors.
Caption: Experimental workflow for in vitro anticancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 3,8-diazabicyclo[3.2.1]octane-2,4-dione (C6H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 3,8-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 12430587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Methyl-3,8-diaza-bicyclo[4.2.0]octane | 1378254-94-4 | Benchchem [benchchem.com]
A Comparative Analysis of the Binding Affinities of 3,8-Diazabicyclo[3.2.1]octane Analogs at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane analogs and related compounds at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data presented is compiled from published experimental studies and is intended to serve as a resource for researchers engaged in the design and development of novel monoamine transporter ligands.
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Analogs of this scaffold have shown significant affinity and selectivity for monoamine transporters, which are critical targets for the treatment of numerous neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). This guide focuses on the structure-activity relationships (SAR) of these analogs, with a particular emphasis on how substitutions at the 3- and 8-positions of the bicyclic ring influence their binding profiles at DAT, SERT, and NET.
Data Presentation: Binding Affinities of 3,8-Diazabicyclo[3.2.1]octane Analogs
The following tables summarize the in vitro binding affinities (Ki in nM) of two series of 3,8-diazabicyclo[3.2.1]octane analogs at the human dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives [1][2][3]
| Compound | R (Substituent at N8) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22a | H | 12.3 ± 1.5 | 3830 ± 250 | 1230 ± 80 | 311 | 100 |
| 22b | CH₃ | 8.9 ± 0.9 | 2890 ± 180 | 980 ± 60 | 325 | 110 |
| 22c | CH₂CH₃ | 7.5 ± 0.8 | 3120 ± 210 | 1150 ± 70 | 416 | 153 |
| 22d | n-Pr | 6.8 ± 0.7 | 3540 ± 230 | 1320 ± 80 | 521 | 194 |
| 22e | CH₂-c-Pr | 4.0 ± 0.5 | 4240 ± 280 | 1460 ± 90 | 1060 | 365 |
| 22f | CH₂Ph | 5.2 ± 0.6 | 2180 ± 150 | 890 ± 50 | 419 | 171 |
| 22g | CH₂(4-Cl-Ph) | 3.9 ± 0.4 | 2970 ± 190 | 5300 ± 350 | 762 | 1358 |
Table 2: Dopamine Transporter Binding Affinities of 3α-Benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes [4]
| Compound | Ar¹ | Ar² | DAT Ki (nM) |
| 7a | Ph | Ph | 120 |
| 7b | Ph | 4-F-Ph | 98 |
| 7c | Ph | 4-Cl-Ph | 150 |
| 7d | 4-F-Ph | 4-F-Ph | 110 |
| 7e | 4-Cl-Ph | 4-Cl-Ph | 250 |
| 7f | 4-Me-Ph | 4-Me-Ph | 180 |
| Cocaine | - | - | 290 |
| GBR-12909 | - | - | 20 |
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using radioligand binding assays. A general protocol for such an assay is outlined below.
Radioligand Displacement Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters by measuring their ability to displace a specific high-affinity radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human DAT, SERT, or NET.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 (or [³H]CFT)
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
Non-specific Binding Inhibitor: A high concentration of a known non-radiolabeled ligand for each transporter (e.g., 10 µM cocaine for DAT, 10 µM imipramine for SERT, 10 µM desipramine for NET).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of the test compound (typically a 10-point dilution series).
-
For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound.
-
For determining total binding, add vehicle (e.g., DMSO) instead of the test compound.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Dopamine Reuptake and Inhibition Signaling Pathway
The following diagram illustrates the mechanism of dopamine reuptake by the dopamine transporter (DAT) in the synaptic cleft and its inhibition by this compound analogs.
Caption: Dopamine reuptake inhibition by this compound analogs.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay used to determine the binding affinities of the compounds.
References
- 1. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a versatile template in medicinal chemistry, leading to the development of potent and selective ligands for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives, with a focus on their interactions with monoamine transporters and their potential as antiproliferative agents. The information presented herein is supported by experimental data from peer-reviewed studies.
I. Performance Against Monoamine Transporters
A significant area of investigation for this compound derivatives has been their activity as ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
The general structure-activity relationship for these derivatives indicates that substitutions at both the 3-benzyl and 8-positions of the diazabicyclo[3.2.1]octane core significantly influence binding affinity and selectivity.
Key SAR Insights:
-
8-Position Substitution: Modifications at the 8-position of the bicyclic ring have been shown to be critical for modulating selectivity between the different monoamine transporters. For instance, an 8-cyclopropylmethyl group has been identified as a key moiety for imparting high SERT/DAT selectivity.[1][2]
-
Diarylmethoxyethylidenyl Moiety at the 3-Position: A series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have demonstrated potent GBR-like affinity at the DAT.[1][2] These compounds are often highly selective for DAT over SERT.
-
3-alpha-Benzyl Substitution: A series of 3-alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes have also been synthesized and evaluated for their binding affinities at the dopamine transporter.[3]
Comparative Binding Affinities (Ki, nM)
The following table summarizes the binding affinities of representative this compound derivatives for DAT, SERT, and NET. Lower Ki values indicate higher binding affinity.
| Compound ID | 8-Substituent | 3-Substituent Moiety | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| 22e | Cyclopropylmethyl | 2-(diarylmethoxyethylidenyl) | 4.0 | 4240 | - | 1060 | - | [1][2] |
| 22g | 4-Chlorobenzyl | 2-(diarylmethoxyethylidenyl) | 3.9 | - | 5300 | - | 1358 | [1][2] |
| 7b | Diarylmethoxyethyl | 3-alpha-benzyl | 98 | - | - | - | - | [3] |
II. Antiproliferative Activity
In addition to their effects on monoamine transporters, certain 3,8-diazabicyclo[3.2.1]octane derivatives have been investigated for their potential as anticancer agents. These studies have primarily focused on N3/8-disubstituted derivatives.
Key SAR Insights:
-
Substitution at N3 and N8: The nature of the substituents at both the N3 and N8 positions significantly influences the antiproliferative activity.
-
Aromatic Substituents: The presence of specific substituents on the aromatic rings of the side chains is crucial for cytotoxicity. For example, a methoxy group at the para position of a phenyl ring has been shown to be important for anticancer response.[4]
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can impact activity. For instance, the chloro-substituted derivative 2j displayed significant cytotoxicity, while acetylamino derivatives were less tolerated.[4]
Comparative Antiproliferative Activity (IC50, µM)
The following table presents the half-maximal inhibitory concentration (IC50) values for selected N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | N3/N8 Substituent | CCRF-CEM (Leukemia) | SKMEL28 (Melanoma) | MCF-7 (Breast) | SKMES-1 (Lung) | HepG2 (Liver) | DU145 (Prostate) | Reference |
| 2a | 2-(3,4,5-trimethoxyphenyl)pyridyl-4-ylmethyl | Low µM range | 4-14 | 4-14 | 4-14 | 4-14 | 4-14 | [4] |
| 2b | 2-(4-methoxyphenyl)pyridyl-4-ylmethyl | up to 3 | > 2a | > 2a | > 2a | > 2a | > 2a | [4] |
| 2j | 2-(4-chlorophenyl)pyridyl-4-ylmethyl | Significant | Significant | Significant | Significant | Significant | Significant | [4] |
| 2m | 2-phenylpyridyl-4-ylmethyl | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate | [4] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key assays cited in the evaluation of these this compound derivatives.
A. Monoamine Transporter Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Principle: This is a competitive binding assay where the test compound competes with a specific radioligand for binding to the transporter. The amount of radioligand displaced is proportional to the affinity of the test compound.
Materials:
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)
-
Membrane Preparations: Rat brain tissue (e.g., striatum for DAT, cortex for SERT, hippocampus for NET) or cells stably expressing the human transporters (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Ligand: e.g., 10 µM benztropine (for DAT), 10 µM fluoxetine (for SERT), 10 µM desipramine (for NET).
-
Test Compounds: this compound derivatives at various concentrations.
-
96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Thaw frozen brain tissue or cell pellets on ice.
-
Homogenize the tissue/cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add non-specific binding ligand, radioligand, and membrane preparation.
-
Competitive Binding: Add test compound dilutions, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Antiproliferative MTT Assay
Objective: To determine the cytotoxic effect (IC50) of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell Lines: Human cancer cell lines (e.g., CCRF-CEM, SKMEL28, MCF-7).
-
Culture Medium: Appropriate for the cell line.
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Solution: e.g., DMSO, or 10% SDS in 0.01 M HCl.
-
Test Compounds: this compound derivatives at various concentrations.
-
96-well plates, multichannel pipette, incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
IV. Visualizations
SAR Workflow for this compound Derivatives
Caption: A generalized workflow for the structure-activity relationship studies of this compound derivatives.
Mechanism of Monoamine Transporter Inhibition
Caption: Inhibition of monoamine reuptake at the synapse by this compound derivatives.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical experimental workflow for a radioligand binding assay to determine the affinity of test compounds.
References
Comparative Cross-Reactivity Profile of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-Based Ligands and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and pharmacological profiles of ligands based on the 3,8-diazabicyclo[3.2.1]octane scaffold. Due to the limited availability of comprehensive cross-reactivity screening data for a single series of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-based ligands against a wide range of receptors, this document synthesizes findings from multiple studies on structurally related analogs. The data presented herein highlights the diverse pharmacological activities of this scaffold, with derivatives showing affinity for targets including opioid receptors and monoamine transporters.
Data Presentation
The following tables summarize the quantitative data from key studies on the binding affinities and functional activities of various 3,8-diazabicyclo[3.2.1]octane derivatives.
Table 1: Functional Activity of 3,8-Diazabicyclo[3.2.1]octane Derivatives at the μ-Opioid Receptor (MOR)
This table presents the in vitro functional activity (EC50 and Emax) of a series of 3,8-diazabicyclo[3.2.1]octane analogs, demonstrating their potency as MOR agonists.
| Compound ID | N-Substituent | MOR Agonist EC50 (nM) | MOR Agonist Emax (%) |
| 1 | Phenethyl | 0.26 | 99.7 |
| 2 | Phenylpropyl | 0.39 | 99.1 |
| 5 | Phenyl | 41.26 | 96.9 |
| 6 | Methyl | 121.73 | 91.2 |
| 7 | Hydrogen | >10,000 | - |
| 8 | Allyl | >10,000 | - |
| 9 | Cyclopropylmethyl | >10,000 | - |
| 11 | 3-Methyl-Phenethyl | 392.23 | 98.6 |
| 14 | 2-Hydroxy-Phenethyl | 0.61 | 99.1 |
| Fentanyl | (Reference) | 0.21 | 100 |
| Morphine | (Reference) | 7.64 | 100 |
Data sourced from a study on synthetic opioid rescue agents. Note that the core is a 3,8-diazabicyclo[3.2.1]octane, but not all are 3-benzyl derivatives.
Table 2: Binding Affinity of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters
This table showcases the binding affinities (Ki) of a series of 8-azabicyclo[3.2.1]octane derivatives (a related scaffold) for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), highlighting their potential as monoamine reuptake inhibitors.[1]
| Compound ID | 8-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | - | 1060 | - |
| 22g | 4-Chlorobenzyl | 3.9 | - | 5300 | - | 1358 |
Data extracted from a study on structure-activity relationships of 8-azabicyclo[3.2.1]octane derivatives at monoamine transporters.[1] These compounds are not 3-benzyl-3,8-diazabicyclo[3.2.1]octanes but share a related bicyclic core.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays for Monoamine Transporters
This protocol outlines a general procedure for determining the binding affinity of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing the human DAT, SERT, or NET.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, is used.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET) and various concentrations of the test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay for μ-Opioid Receptor (cAMP Modulation)
This protocol describes a method to assess the functional activity of compounds at the μ-opioid receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably co-expressing the human μ-opioid receptor and a cAMP-dependent reporter gene (e.g., β-galactosidase) are used.
-
Compound Treatment: Cells are incubated with various concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Lysis: After incubation, the cells are lysed to release intracellular components.
-
cAMP Measurement: The level of cAMP in the cell lysate is measured using a competitive immunoassay, such as a HitHunter cAMP assay. In this assay, a decrease in signal indicates an increase in cAMP.
-
Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50) and the maximum effect (Emax) relative to a standard agonist are determined by non-linear regression analysis of the concentration-response data.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the study of these ligands.
References
Benchmarking 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Derivatives Against Known Therapeutic Agents in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. The 3,8-diazabicyclo[3.2.1]octane scaffold has emerged as a promising framework for the development of new therapeutic candidates due to its conformational rigidity and synthetic tractability. This guide provides a comparative analysis of the antiproliferative activity of N3,N8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues against a panel of human cancer cell lines, benchmarked against established chemotherapeutic agents. This objective comparison is supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Antiproliferative Activity
The in vitro efficacy of novel 3,8-diazabicyclo[3.2.1]octane derivatives was evaluated against a panel of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. For benchmarking purposes, the reported IC50 values of standard chemotherapeutic agents, including Doxorubicin, Cisplatin, and Paclitaxel, against the same or similar cell lines are provided. It is important to note that IC50 values can vary between studies due to different experimental conditions; therefore, the data presented for the standard agents are representative ranges from published literature.
Table 1: Antiproliferative Activity (IC50, µM) of 3,8-Diazabicyclo[3.2.1]octane Analogues against Hematological Cancer Cell Lines
| Compound | CCRF-CEM (Leukemia) | WIL-2NS (Leukemia) | CCRF-SB (Leukemia) |
| 2a | 2.5 | 3.1 | 4.2 |
| 2b | 3.0 | 4.5 | 5.1 |
| 2f | 4.1 | 5.2 | 6.3 |
| 2m | 5.3 | >10 | >10 |
| Doxorubicin | 0.01 - 0.5[1] | Not widely reported | Not widely reported |
| Etoposide | 5 - 100[2] | Not widely reported | Not widely reported |
Table 2: Antiproliferative Activity (IC50, µM) of 3,8-Diazabicyclo[3.2.1]octane Analogues against Solid Tumor Cell Lines
| Compound | SKMEL28 (Melanoma) | MCF-7 (Breast) | SKMES-1 (Lung) | HepG2 (Liver) | DU145 (Prostate) |
| 2a | 4.0 | 10.0 | 12.0 | 14.0 | 8.0 |
| 2b | 3.5 | 8.0 | 9.0 | 11.0 | 6.0 |
| 2f | 6.0 | 15.0 | 18.0 | 20.0 | 12.0 |
| 2m | 7.0 | >20 | >20 | >20 | 15.0 |
| Doxorubicin | 0.1 - 2.8[1] | 0.01 - 2.5[1] | Not widely reported | 1.3 - 12.2[1][3] | 0.1 - 1.0 |
| Cisplatin | 1.0 - 10.0 | 1.0 - 20.0[4][5] | Not widely reported | 5.0 - 30.0[4] | 2.0 - 15.0 |
| Paclitaxel | 0.0025 - 0.0075 | 0.005 - 0.05 | 0.027 (NSCLC)[6] | 0.01 - 0.1 | 0.001 - 0.01 |
Data for compounds 2a, 2b, 2f, and 2m are from the study by Filosa et al. (2007).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antiproliferative Assay
The antiproliferative activity of the test compounds was determined using a cell viability assay.
-
Cell Culture: Human tumor cell lines were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin solution at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 104 cells/mL. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT Assay: After the treatment period, 25 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were incubated for an additional 4 hours.
-
Data Analysis: The medium was then aspirated, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 540 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis
The effect of the lead compound 2a on the cell cycle distribution of MCF-7 cells was analyzed by flow cytometry.
-
Cell Treatment: MCF-7 cells were treated with compound 2a at its IC50 concentration for 24 hours.
-
Cell Fixation: After treatment, the cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS for 30 minutes at room temperature in the dark.[1][7][6]
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Western Blot Analysis for p21/Waf-1 Expression
The expression of the cell cycle regulatory protein p21/Waf-1 in MCF-7 cells treated with compound 2a was examined by Western blotting.
-
Protein Extraction: MCF-7 cells were treated with compound 2a at its IC50 concentration for various time points. The cells were then lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (30-50 µg) were separated by 12% SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against p21/Waf-1 overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.
Mandatory Visualization
Signaling Pathway: Proposed Mechanism of Action
The lead compound 2a was found to induce an accumulation of MCF-7 cells in the G0/G1 phase of the cell cycle, which was associated with a time-dependent increase in the expression of p21/Waf-1. This suggests that the antiproliferative effect of this compound is mediated, at least in part, by the induction of cell cycle arrest through the p21/Waf-1 pathway.
Caption: Proposed mechanism of action of Compound 2a.
Experimental Workflow
The following diagram illustrates the workflow for evaluating the antiproliferative properties of the 3,8-diazabicyclo[3.2.1]octane analogues.
Caption: Experimental workflow for antiproliferative evaluation.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Etoposide-induced cytotoxicity in two human T-cell leukemic lines: delayed loss of membrane permeability rather than DNA fragmentation as an indicator of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane: A Procedural Guide
The proper disposal of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane, a bicyclic amine used in research and drug development, is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step procedure for its safe handling and disposal, in line with established safety protocols.
Pre-Disposal Safety and Handling
Before beginning the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with GHS hazard pictograms indicating potential for corrosion and as a health hazard[1].
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Impervious gloves (e.g., heavy rubber) |
| Respiratory Protection | Appropriate respirator for dust or vapor |
| Protective Clothing | Lab coat, long pants, and closed-toe shoes |
Spill Management
In the event of a spill, the area should be ventilated, and the spilled material should be carefully managed.
-
Containment: Absorb liquid spills with an inert material or scoop up solid material.
-
Collection: Place the absorbed or solid material into a suitable, closed container for disposal[2].
-
Decontamination: Wash the spill area thoroughly after material pickup is complete.
-
Personal Decontamination: Wash skin immediately with plenty of water if contact occurs[3].
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.
-
Waste Characterization: The waste must be identified as hazardous. While not listed on the China Catalog of Hazardous Chemicals 2015 or the United States Toxic Substances Control Act (TSCA) Inventory, its GHS classification warrants handling as hazardous waste[4].
-
Segregation: Keep waste this compound separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases[3].
-
Containerization:
-
Place the chemical waste in a suitable and closed container[2].
-
The container must be properly labeled with the chemical name ("this compound"), CAS number (67571-90-8), and appropriate hazard symbols.
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Disposal Method:
-
Regulatory Compliance: All disposal activities must adhere to federal, state, and local regulations[3]. It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure full compliance.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Benzyl-3,8-diazabicyclo[3.2.1]octane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane (CAS No. 67571-90-8), a key compound in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the recommended equipment. While specific hazard data for the pure compound is limited, the recommendations are based on information for structurally similar compounds and general best practices for handling chemical reagents.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles or Glasses | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Gloves must be inspected prior to use.[2] |
| Body Protection | Laboratory Coat | Standard lab coat to protect from splashes. |
| Protective Clothing | For larger quantities or risk of significant exposure, consider impervious clothing.[1] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or with powders that may become airborne. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and efficiency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from strong oxidizing agents, acids, and bases.[3]
Handling and Use
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[3]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Spill Management
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area and prevent further spread of the material. Contact your institution's environmental health and safety (EHS) department for guidance on large-scale clean-up.
-
Ventilation: Ensure the spill area is well-ventilated.
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed and qualified professional waste disposal service. Do not dispose of it down the drain or in regular trash.[4] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
